Product packaging for 5-(Aminomethyl)piperidin-2-one(Cat. No.:CAS No. 339182-26-2)

5-(Aminomethyl)piperidin-2-one

Cat. No.: B1337409
CAS No.: 339182-26-2
M. Wt: 128.17 g/mol
InChI Key: IASZWPMYNYDRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Aminomethyl)piperidin-2-one (CAS 339182-26-2) is a piperidinone derivative of significant interest in medicinal and organic chemistry. Its molecular formula is C6H12N2O, and it features both a primary amine and a lactam functional group on the piperidine ring, making it a valuable bifunctional scaffold for chemical synthesis . This compound serves as a key synthetic intermediate in the construction of more complex molecules. Piperidine rings are a ubiquitous structural motif found in more than twenty classes of pharmaceuticals and numerous natural alkaloids . As a substituted piperidine, this compound is a versatile building block for developing potential therapeutics. Its applications extend to serving as a precursor in the synthesis of various fused heterocyclic systems. Research indicates that piperidin-2-one intermediates are pivotal in routes toward biologically active compounds, such as certain pyrrolidine derivatives . The reactive aminomethyl group allows for further functionalization via alkylation or amidation, while the lactam group can be modified or reduced, providing multiple vectors for molecular diversification. This compound is intended for research and development purposes only, specifically in drug discovery, organic synthesis methodologies, and the exploration of new biologically active entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B1337409 5-(Aminomethyl)piperidin-2-one CAS No. 339182-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-3-5-1-2-6(9)8-4-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASZWPMYNYDRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444241
Record name 5-(aminomethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339182-26-2
Record name 5-(aminomethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(Aminomethyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived data in public literature, this guide combines reported data with computed predictions and generalized experimental protocols to serve as a valuable resource for researchers.

Core Physicochemical Properties

This compound, with the molecular formula C₆H₁₂N₂O, is a piperidinone derivative featuring a primary aminomethyl substituent.[1] Its structure suggests a combination of hydrophilic and potentially reactive functional groups, influencing its chemical behavior and biological interactions.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that many of these values are computationally predicted and should be confirmed through experimental validation.

PropertyValueSource
Molecular Formula C₆H₁₂N₂OPubChem[1]
Molecular Weight 128.17 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[2], Fluorochem[3]
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Water Solubility Soluble (predicted)EvitaChem[4]
XLogP3 (Computed) -1.1PubChem[1]
pKa (Predicted) Not ReportedN/A

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of piperidinone derivatives. A potential multi-step synthesis is outlined below.

G General Synthetic Workflow for this compound cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 Protected Glutamic Acid Derivative step1 Cyclization to form Pyroglutamate start1->step1 e.g., DCC, NHS step2 Reduction of Carboxylic Acid step1->step2 e.g., BH3-THF step3 Conversion of Alcohol to Leaving Group step2->step3 e.g., TsCl, pyridine step4 Nucleophilic Substitution with Azide or Phthalimide step3->step4 e.g., NaN3 or Potassium Phthalimide step5 Reduction of Azide or Deprotection of Phthalimide step4->step5 e.g., H2, Pd/C or Hydrazine step6 Deprotection of Piperidinone Nitrogen step5->step6 e.g., Acid or Base product This compound step6->product G Workflow for pKa Determination by Potentiometric Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve a known mass of this compound in deionized water prep2 Adjust ionic strength with a neutral salt (e.g., KCl) prep1->prep2 titrate2 Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) prep2->titrate2 titrate1 Calibrate pH meter with standard buffers titrate1->titrate2 titrate3 Record pH after each addition of titrant titrate2->titrate3 analysis1 Plot pH versus volume of titrant added titrate3->analysis1 analysis2 Determine the equivalence points from the titration curve analysis1->analysis2 analysis3 Calculate pKa values from the half-equivalence points analysis2->analysis3

References

An In-depth Technical Guide to 5-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Aminomethyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Chemical Identity and Structure

This compound, a derivative of piperidinone, is characterized by a six-membered lactam ring substituted with an aminomethyl group at the 5-position.

Chemical Structure:

CAS Number: 339182-26-2[1][2][3]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound. While experimental spectroscopic data is not widely published, expected spectral characteristics are provided based on the analysis of its chemical structure and data from similar compounds.

PropertyValueReference
Molecular Formula C6H12N2O[4]
Molecular Weight 128.17 g/mol [4]
IUPAC Name This compound[4]
Physical Form Solid[2]
Storage Temperature Refrigerator[2]
Solubility Expected to be soluble in water and polar organic solvents. Dihydrochloride salts of similar compounds show enhanced aqueous solubility.[5]N/A
Predicted ¹H NMR Signals expected for -CH2-NH2, ring protons, and the -NH- proton of the lactam.N/A
Predicted ¹³C NMR Signals for the carbonyl carbon, and the five distinct carbon atoms of the piperidine ring and the aminomethyl group are anticipated.N/A
Predicted IR Spectrum Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide I), and N-H bending (amide II) are expected.N/A
Predicted Mass Spectrum The molecular ion peak [M]+ is expected at m/z 128.10.N/A

Synthesis of this compound

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from 3-cyanopyridine.

G start 3-Cyanopyridine step1 Cyanomethylation start->step1 intermediate1 5-Cyanomethyl-3-cyanopyridine step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 5-Cyanomethyl-2-pyridone step2->intermediate2 step3 Catalytic Hydrogenation intermediate2->step3 final_product This compound step3->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a potential multi-step synthesis of this compound.

Step 1: Synthesis of 5-Cyanomethyl-2-pyridone

  • Cyanomethylation of 3-Cyanopyridine: 3-Cyanopyridine is first converted to a dihydropyridine intermediate, which is then reacted with a cyanomethylating agent. Subsequent oxidation would yield 5-cyanomethyl-3-cyanopyridine.

  • Selective Hydrolysis: The 3-cyano group of 5-cyanomethyl-3-cyanopyridine can be selectively hydrolyzed to a carboxylic acid, followed by decarboxylation and tautomerization to yield 5-cyanomethyl-2-pyridone.

Step 2: Catalytic Hydrogenation to this compound

  • Reaction Setup: In a high-pressure reactor, dissolve 5-cyanomethyl-2-pyridone in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a hydrogenation catalyst, for example, Raney Nickel or a rhodium-based catalyst.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is stirred at an elevated temperature and pressure until the reaction is complete, which can be monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: After cooling and releasing the pressure, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the piperidinone scaffold is a recognized pharmacophore in several classes of therapeutic agents. This suggests potential areas of investigation for this compound.

Inhibition of the MDM2-p53 Protein-Protein Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[6] In many cancers, p53 is inactivated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation.[6] Small molecules that inhibit the MDM2-p53 interaction can reactivate p53's tumor-suppressing functions and are a promising strategy in cancer therapy.[6][7] Several potent and selective inhibitors of the MDM2-p53 interaction are based on the piperidinone scaffold.[6]

The following diagram illustrates the p53 signaling pathway and the role of MDM2, highlighting the point of intervention for piperidinone-based inhibitors.

G DNA_damage DNA Damage / Stress p53 p53 DNA_damage->p53 activates cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest induces apoptosis Apoptosis p53->apoptosis induces MDM2 MDM2 MDM2->p53 inhibits/degrades Piperidinone This compound (Potential Inhibitor) Piperidinone->MDM2 inhibits

Caption: The p53 signaling pathway and potential inhibition by this compound.

Sigma-1 Receptor Modulation

The sigma-1 receptor is an intracellular chaperone protein involved in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and kinase signaling.[8] Ligands of the sigma-1 receptor have shown therapeutic potential in a range of neurological and psychiatric disorders.[9] The piperidine moiety is a common structural feature in many high-affinity sigma-1 receptor ligands.[8][9][10][11]

The diagram below depicts the cellular role of the sigma-1 receptor and how a piperidine-containing ligand could modulate its activity.

G cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor Ion_Channels Ion Channels Sigma1->Ion_Channels modulates GPCRs GPCRs Sigma1->GPCRs modulates Kinases Kinases Sigma1->Kinases modulates Ligand This compound (Potential Ligand) Ligand->Sigma1 binds to Cellular_Response Modulation of Cellular Response Ion_Channels->Cellular_Response GPCRs->Cellular_Response Kinases->Cellular_Response

Caption: Modulation of the Sigma-1 receptor by a potential piperidine-based ligand.

Conclusion

This compound is a compound with a structure that suggests potential for biological activity, particularly in the areas of oncology and neuroscience. While specific experimental data for this molecule is limited, this guide provides a framework for its synthesis and outlines promising avenues for future research based on the well-established roles of the piperidinone scaffold in drug development. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

The Biological Landscape of 5-(Aminomethyl)piperidin-2-one and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Within this class, the 5-(aminomethyl)piperidin-2-one moiety and its derivatives represent a promising area for therapeutic innovation. This technical guide provides a comprehensive overview of the known biological activities associated with this structural motif and related piperidinone analogs. While specific data for the parent compound, this compound, is limited in publicly accessible literature, this document consolidates findings on structurally related derivatives, focusing on their anticancer, antimicrobial, and neuroprotective potential. This guide presents quantitative biological data in structured tables, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area.

Introduction

Piperidine and its derivatives are fundamental building blocks in the design of novel therapeutics, with applications spanning a wide range of diseases.[2] The piperidin-2-one (or δ-valerolactam) substructure is of particular interest due to its synthetic tractability and its presence in various biologically active molecules. The incorporation of an aminomethyl group at the 5-position introduces a key pharmacophoric element, offering a site for further derivatization and interaction with biological targets. This guide explores the therapeutic potential of this scaffold, drawing on data from analogous compounds to highlight promising avenues for drug discovery.

Anticancer Activity

Piperidinone derivatives have demonstrated significant potential as anticancer agents, with activities documented against a variety of cancer cell lines.[1][3] The mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected piperidinone derivatives and related compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Derivative/CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Spirooxindolopyrrolidine-embedded piperidinoneFaDuHypopharyngeal carcinomaReportedly better than bleomycin[3]
EF24 (a piperidinone derivative)VariousLung, breast, ovarian, cervical cancerNot specified[3]
Compound 17a (a piperidine derivative)PC3Prostate cancerConcentration-dependent inhibition[1][4]
Piperine Derivative H7HelaCervical cancer11.86 ± 0.32[5]
Piperine Derivative H7MDA-MB-231Breast cancer10.50 ± 3.74[5]
Signaling Pathways in Cancer

Several crucial signaling pathways are implicated in the anticancer effects of piperidine derivatives. These compounds can induce apoptosis and inhibit cell proliferation by modulating the expression of key regulatory proteins.[1]

anticancer_pathway Piperidinone Piperidinone Derivatives IKKb IKKβ Piperidinone->IKKb Inhibition PI3K_Akt PI3K/Akt Pathway Piperidinone->PI3K_Akt Modulation Bax Bax Piperidinone->Bax Upregulation Bcl2 Bcl-2 Piperidinone->Bcl2 Downregulation NFkB NF-κB IKKb->NFkB Activation Inflammation Chronic Inflammation NFkB->Inflammation Progression Neoplastic Progression Inflammation->Progression Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Bax->Apoptosis Bcl2->Apoptosis Inhibits

Anticancer signaling pathways modulated by piperidinone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

mtt_workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Add test compound and vehicle control incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidine derivatives have shown promise in this area, with some compounds exhibiting significant activity against various bacterial and fungal strains.[6]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected piperidinothiosemicarbazone derivatives against Mycobacterium tuberculosis.

CompoundM. tuberculosis (Standard Strain) MIC (µg/mL)M. tuberculosis (Resistant Strain) MIC (µg/mL)Reference
9 2-40.5-4[6]
10 20.5[6]
13 44[6]
14 24[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects

Neurodegenerative diseases pose a significant challenge to global health. Certain piperidine derivatives have been investigated for their potential neuroprotective effects, which are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[7]

Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of piperidine-related compounds can involve the modulation of pathways that protect neurons from damage caused by oxidative stress and inflammation.

neuroprotective_pathway Piperidine Piperidine Derivatives OxidativeStress Oxidative Stress Piperidine->OxidativeStress Inhibits Inflammation Neuroinflammation Piperidine->Inflammation Inhibits Apoptosis Neuronal Apoptosis Piperidine->Apoptosis Inhibits Antioxidant Antioxidant Enzymes Piperidine->Antioxidant Upregulates AntiInflammatory Anti-inflammatory Cytokines Piperidine->AntiInflammatory Promotes AntiApoptotic Anti-apoptotic Proteins Piperidine->AntiApoptotic Upregulates OxidativeStress->Apoptosis Inflammation->Apoptosis Neuroprotection Neuroprotection Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection AntiApoptotic->Neuroprotection

Neuroprotective signaling pathways of piperidine derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay

Principle: This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult, such as glutamate-induced excitotoxicity or oxidative stress.

Procedure:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, hydrogen peroxide, or MPP+).

  • Incubation: Incubate for a period sufficient to induce cell death in the control group (e.g., 24 hours).

  • Assessment of Cell Viability: Determine cell viability using methods such as the MTT assay, LDH release assay, or by counting viable cells after staining with trypan blue.

  • Data Analysis: Compare the viability of cells treated with the test compound to that of the control group to determine the neuroprotective effect.

Enzyme Inhibition

The 5-(aminomethyl)piperidine scaffold is structurally related to known inhibitors of various enzymes. Substituted 2-(aminomethyl)piperidines have been identified as a novel class of selective protein kinase C (PKC) inhibitors.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Procedure:

  • Reaction Setup: In a microplate, combine the kinase enzyme, a substrate (e.g., a specific peptide), ATP, and the test compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-32P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step procedures. For instance, the synthesis of the related compound, 5-(aminomethyl)-5-methylpiperidin-2-one, involves the formation of the piperidinone ring followed by aminomethylation.[9]

synthesis_workflow start Start precursor Piperidin-2-one Precursor start->precursor ring_formation Piperidinone Ring Formation precursor->ring_formation aminomethylation Aminomethylation (e.g., with formaldehyde and an amine source) ring_formation->aminomethylation derivatization Further Derivatization (e.g., N-alkylation, side-chain modification) aminomethylation->derivatization purification Purification and Characterization derivatization->purification end End Product purification->end

General synthetic workflow for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising, yet underexplored, area in medicinal chemistry. While direct biological data for the parent compound is scarce, the broader class of piperidinone and aminomethylpiperidine derivatives exhibits a wide range of encouraging biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. The data and protocols presented in this guide serve as a foundation for future research. Further investigation into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted. Elucidating the structure-activity relationships and identifying the specific molecular targets and signaling pathways will be crucial for the rational design of novel therapeutic agents based on this versatile scaffold.

References

Potential Therapeutic Targets of 5-(Aminomethyl)piperidin-2-one Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(aminomethyl)piperidin-2-one scaffold is a promising heterocyclic structure in medicinal chemistry. Its derivatives have garnered attention for their potential to modulate key biological targets implicated in a range of diseases, including neurological disorders and cancer. This technical guide provides a comprehensive overview of the principal therapeutic targets for analogs of this compound, focusing on the GABA-A receptor and the MDM2-p53 protein-protein interaction. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in this area.

While specific quantitative data for this compound analogs are not extensively available in the public domain, the data presented herein for structurally related piperidinone and piperidine derivatives provide a strong foundation for predicting their therapeutic potential and guiding future structure-activity relationship (SAR) studies.

GABA-A Receptors: Modulating Neuronal Inhibition

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system. Its modulation presents a key therapeutic strategy for conditions such as anxiety, epilepsy, and sleep disorders. Piperidine-containing compounds have been shown to allosterically modulate GABA-A receptor activity.

Quantitative Data for Piperidine Analog Modulation of GABA-A Receptors

The following table summarizes the in vitro activity of various piperidine analogs on different GABA-A receptor subtypes. This data, primarily from studies on piperine and its derivatives, suggests that modifications to the piperidine ring can significantly impact potency and efficacy.

Compound/AnalogReceptor SubtypeAssay TypeParameterValueReference
Piperineα1β2γ2STwo-Microelectrode Voltage-ClampEC5052.4 ± 9.4 µM[1]
Piperineα2β2Two-Microelectrode Voltage-ClampEC5042.8 ± 7.6 µM[1]
Piperineα3β2Two-Microelectrode Voltage-ClampEC5059.6 ± 12.3 µM[1]
Piperanineα1β2γ2STwo-Microelectrode Voltage-ClampEC5056 µM[1]
Signaling Pathway: GABAergic Synapse

Activation of the GABA-A receptor by GABA, or its potentiation by modulators, leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting the generation of an action potential.

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle VGAT Synaptic_Cleft GABA Vesicle->Synaptic_Cleft Exocytosis GABA_A_Receptor GABA-A Receptor Synaptic_Cleft->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx 5_AP_Analog This compound Analog 5_AP_Analog->GABA_A_Receptor Positive Allosteric Modulation

GABA-A Receptor Signaling Pathway
Experimental Protocol: Two-Microelectrode Voltage-Clamp (TEVC) Assay

The TEVC assay in Xenopus laevis oocytes is a robust method for characterizing the functional effects of compounds on ligand-gated ion channels like the GABA-A receptor.

1. Oocyte Preparation:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S).

  • Incubate oocytes for 2-5 days at 16-18°C to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with bathing solution (e.g., ND96).

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential of -60 mV.

  • Apply GABA at a concentration that elicits a submaximal current (e.g., EC5-EC10) to establish a baseline response.

  • Co-apply the this compound analog with GABA and record the change in current amplitude.

  • Wash out the compound and GABA to allow the current to return to baseline.

3. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of the test compound.

  • Calculate the percentage modulation of the GABA-evoked current.

  • Generate concentration-response curves to determine the EC50 (potency) and Emax (efficacy) of the analog.

Experimental Workflow: TEVC Assay

TEVC_Workflow start Start oocyte_prep Oocyte Preparation (cRNA Injection) start->oocyte_prep incubation Incubation (2-5 days) oocyte_prep->incubation setup_recording Setup TEVC Recording incubation->setup_recording apply_gaba Apply GABA (EC5-EC10) setup_recording->apply_gaba apply_compound Co-apply Analog + GABA apply_gaba->apply_compound record_current Record Current apply_compound->record_current washout Washout record_current->washout data_analysis Data Analysis (EC50, Emax) record_current->data_analysis washout->apply_gaba Repeat for different concentrations end End data_analysis->end MDM2_p53_Pathway cluster_inhibition Inhibition by 5-AP Analog MDM2 MDM2 (E3 Ubiquitin Ligase) p53 p53 MDM2->p53 Binds Ub Ubiquitin p53->Ub Ubiquitination p53_stabilization p53 Stabilization & Activation Proteasome Proteasome Ub->Proteasome Targeting p53_degradation p53 Degradation Proteasome->p53_degradation Cell_Cycle_Arrest Cell Cycle Arrest p53_stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis p53_stabilization->Apoptosis 5_AP_Analog This compound Analog 5_AP_Analog->MDM2 Inhibits Binding to p53 FP_Workflow start Start reagent_prep Reagent Preparation (MDM2, Fluorescent Peptide) start->reagent_prep plate_setup Plate Setup (384-well) reagent_prep->plate_setup add_reagents Add MDM2 and Fluorescent Peptide plate_setup->add_reagents add_compound Add 5-AP Analog (Varying Concentrations) add_reagents->add_compound incubation Incubation (RT) add_compound->incubation read_plate Read Fluorescence Polarization incubation->read_plate data_analysis Data Analysis (IC50) read_plate->data_analysis end End data_analysis->end

References

The Versatile Scaffold: 5-(Aminomethyl)piperidin-2-one as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, heterocyclic scaffolds have garnered significant attention due to their ability to confer desirable physicochemical and pharmacological properties upon drug candidates. The 5-(aminomethyl)piperidin-2-one moiety has emerged as a particularly valuable and versatile scaffold. Its inherent structural features, including a lactam ring, a chiral center, and a basic aminomethyl group, provide a unique three-dimensional framework that can be strategically exploited to engage with a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, key applications, and experimental considerations of this compound as a pivotal building block in medicinal chemistry, with a focus on its role in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), Poly (ADP-ribose) Polymerase (PARP), and Factor XIa (FXIa).

Physicochemical Properties of the Core Scaffold

The utility of this compound as a building block is rooted in its distinct physicochemical characteristics. These properties are crucial for its handling, reactivity, and the ultimate pharmacological profile of the molecules derived from it.

PropertyValueSource
Molecular Formula C₆H₁₂N₂OPubChem CID: 10749203[1]
Molecular Weight 128.17 g/mol PubChem CID: 10749203[1]
IUPAC Name This compoundPubChem CID: 10749203[1]
CAS Number 339182-26-2Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Storage Temperature RefrigeratorSigma-Aldrich
Computed LogP -1.1PubChem CID: 10749203[1]
Hydrogen Bond Donors 2PubChem CID: 10749203[1]
Hydrogen Bond Acceptors 2PubChem CID: 10749203[1]
Rotatable Bond Count 2PubChem CID: 10749203[1]

Synthesis of the this compound Scaffold

The synthesis of the chiral this compound core is a critical step in its utilization as a building block. While specific, detailed, and publicly available protocols for its asymmetric synthesis are not extensively documented in readily accessible literature, general synthetic strategies for related piperidinone structures provide a foundational understanding. A common approach involves the construction of the piperidinone ring followed by the introduction of the aminomethyl group.

A potential synthetic workflow for the chiral synthesis of this compound can be conceptualized as follows:

synthesis_workflow start Chiral Precursor (e.g., from Glutamic Acid) step1 Ring Formation (e.g., Dieckmann Condensation or Reductive Amination) start->step1 step2 Functional Group Interconversion step1->step2 step3 Introduction of Aminomethyl Group step2->step3 end This compound step3->end

Conceptual workflow for the synthesis of the core building block.

This generalized scheme highlights key transformations that would be necessary. The synthesis would likely begin with a readily available chiral starting material to establish the desired stereochemistry. Cyclization to form the piperidin-2-one ring is a crucial step, which could be achieved through various methods. Subsequent functional group manipulations would then set the stage for the introduction of the aminomethyl group, for instance, via reduction of a nitrile or a related functional group.

Applications in Drug Discovery: A Building Block for Potent Enzyme Inhibitors

The this compound scaffold has proven to be a highly effective starting point for the design of potent and selective enzyme inhibitors across different therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-4 a validated target for the treatment of type 2 diabetes.

The this compound core serves as an excellent scaffold for DPP-4 inhibitors. The primary amine of the aminomethyl group can form a key salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site, while the piperidinone ring and its substituents can be optimized to occupy the S1 and other pockets, thereby enhancing potency and selectivity.

A notable example is the potent and selective DPP-4 inhibitor, (4S,5S)-5-(aminomethyl)-1-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one (Compound 12v from Jadav et al.), which has demonstrated excellent in vitro potency and a long-acting antihyperglycemic effect in vivo.[2]

Quantitative Data for Aminomethyl-piperidone based DPP-4 Inhibitors:

CompoundDPP-4 IC₅₀ (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9Reference
Compound 12v 8.5>1000-fold>1000-foldJadav et al., 2014[2]
Sitagliptin (reference)28--[3]

Pharmacokinetic Profile: While specific pharmacokinetic data for compound 12v is not detailed in the primary publication, related DPP-4 inhibitors (gliptins) generally exhibit favorable pharmacokinetic properties, including good oral bioavailability and a low potential for drug-drug interactions.[4][5] Many are primarily eliminated via renal excretion.[5][6]

DPP-4 Signaling Pathway and Inhibition:

dpp4_pathway cluster_gut Gut cluster_pancreas Pancreas GLP1 GLP-1 (Active) Insulin Insulin Secretion GLP1->Insulin Stimulates Glucagon Glucagon Secretion GLP1->Glucagon Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Inhibitor DPP-4 Inhibitor (e.g., Compound 12v) Inhibitor->DPP4 Inhibits

Mechanism of action of DPP-4 inhibitors.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors for Cancer Therapy

PARP enzymes, particularly PARP-1 and PARP-2, are key players in the DNA damage response, primarily involved in the repair of single-strand breaks. Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

PARP-1 DNA Repair Pathway and Inhibition:

parp_pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 Recruitment PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation DSB DNA Double-Strand Break (at replication fork) PARP1->DSB Trapping leads to Repair_Proteins DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PARylation->Repair_Proteins Recruitment Repair DNA Repair Repair_Proteins->Repair Inhibitor PARP Inhibitor Inhibitor->PARP1 Inhibits Apoptosis Cell Death (Apoptosis) DSB->Apoptosis In HR-deficient cells

Role of PARP-1 in DNA repair and the effect of inhibition.
Factor XIa (FXIa) Inhibitors for Anticoagulation

Factor XIa is a serine protease in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a potentially lower risk of bleeding compared to existing therapies that target downstream factors like Factor Xa or thrombin.

The piperidinone scaffold has been investigated in the design of FXa inhibitors, and by extension, could be adapted for FXIa inhibition. The aminomethyl group of this compound could be designed to interact with the S1 pocket of FXIa, which typically accommodates basic residues. The rest of the molecule can be elaborated to achieve high affinity and selectivity. Although direct examples utilizing the this compound core for FXIa inhibitors were not found in the performed searches, the structural motifs are highly relevant.

Factor XIa in the Intrinsic Coagulation Cascade:

fxia_pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa Activation FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa Activation Common_Pathway Common Pathway (Factor Xa, Thrombin, Fibrin) FIXa->Common_Pathway Inhibitor Factor XIa Inhibitor Inhibitor->FXIa Inhibits

Position of Factor XIa in the intrinsic coagulation pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols are essential for the successful application of a building block in a research and development setting.

General Synthesis of a Piperidinone-based DPP-4 Inhibitor

While the specific, detailed experimental procedure for the synthesis of compound 12v from the Jadav et al. publication was not available in the supplementary information of the searched articles, a general procedure for the synthesis of related aminopiperidine-based compounds can be outlined. This typically involves N-alkylation of the piperidinone nitrogen followed by deprotection of the aminomethyl group if it is initially protected.

synthesis_dpp4 start Protected 5-(aminomethyl) -4-aryl-piperidin-2-one step1 N-Alkylation (e.g., with an appropriate alkyl halide and base) start->step1 step2 Deprotection (e.g., acidic or hydrogenolysis for Boc or Cbz group) step1->step2 end Final DPP-4 Inhibitor step2->end

General synthetic workflow for DPP-4 inhibitor synthesis.
In Vitro DPP-4 Inhibition Assay

Principle: The inhibitory activity of a compound against DPP-4 is determined by measuring the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin). Cleavage of the substrate by DPP-4 releases the highly fluorescent AMC, and the rate of fluorescence increase is proportional to the enzyme activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • Prepare a solution of Gly-Pro-AMC substrate in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the test compound solution at various concentrations (typically in triplicate).

    • Add the DPP-4 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Calculate the IC₅₀ value by fitting the concentration-response data to a suitable equation.

In Vitro PARP-1 Inhibition Assay

Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1 in the presence of damaged DNA. The amount of biotinylated histone is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Protocol:

  • Plate Preparation:

    • Use a 96-well plate pre-coated with histone proteins.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and PARP-1 enzyme in assay buffer.

  • Assay Procedure:

    • Add the test compound solution at various concentrations to the wells.

    • Add the PARP-1 reaction mixture to initiate the enzymatic reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the wells to remove unreacted components.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the wells again.

    • Add a chemiluminescent substrate and measure the light output using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value.

In Vitro Factor XIa Inhibition Assay

Principle: The activity of FXIa is measured by its ability to cleave a specific chromogenic substrate. The cleavage releases a chromophore (e.g., p-nitroaniline, pNA), which can be measured spectrophotometrically at 405 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute human Factor XIa in assay buffer (e.g., Tris-HCl, NaCl, pH 7.4).

    • Prepare a solution of a chromogenic FXIa substrate (e.g., S-2366) in water or assay buffer.

  • Assay Procedure:

    • Add assay buffer and the test compound solution to the wells of a 96-well plate.

    • Add the FXIa solution and incubate for a short period.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the absorbance curve.

    • Determine the percent inhibition and IC₅₀ value for the test compound.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a unique combination of structural features that are amenable to the design of potent and selective enzyme inhibitors. Its successful application in the development of DPP-4 inhibitors highlights its potential as a core building block in drug discovery. While its utility in targeting PARP and Factor XIa is conceptually strong, further exploration and publication of specific examples are anticipated. The synthetic accessibility and the rich chemical space that can be explored from this versatile building block ensure its continued importance in the quest for novel and effective therapeutics. This guide provides a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery programs.

References

The Piperidine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a ubiquitous and highly privileged scaffold in medicinal chemistry. Its prevalence in numerous clinically successful Central Nervous System (CNS) drugs underscores its importance in the design of new therapeutic agents targeting the brain. This technical guide provides a comprehensive overview of the role of piperidine scaffolds in CNS drug discovery, detailing their presence in key drug classes, the structure-activity relationships that govern their function, and the experimental methodologies used to characterize their activity.

The Significance of the Piperidine Moiety in CNS Drugs

The utility of the piperidine scaffold in CNS drug design can be attributed to several key physicochemical and structural properties.[1] The basic nitrogen atom, which is typically protonated at physiological pH, can engage in crucial ionic interactions with acidic residues in target proteins such as G-protein coupled receptors (GPCRs) and transporters. Furthermore, the piperidine ring's three-dimensional chair or boat conformations allow for precise spatial orientation of substituents, enabling optimized interactions with complex biological targets.[1]

The incorporation of a piperidine moiety can significantly influence a molecule's pharmacokinetic profile. It can modulate lipophilicity, which is a critical factor for blood-brain barrier (BBB) penetration, and can also impact metabolic stability, thereby affecting the drug's half-life and duration of action.[1]

Piperidine Scaffolds in Major CNS Drug Classes

Piperidine-containing compounds have shown remarkable success in a wide range of CNS-active drug classes. Below are key examples of such drugs, with their quantitative data summarized in the tables that follow.

Dopamine and Norepinephrine Reuptake Inhibitors

A prominent example in this class is methylphenidate , widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2] Methylphenidate, which contains a piperidine ring, functions by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][3][4][5][6] This enhanced dopaminergic and noradrenergic signaling is believed to improve attention and reduce hyperactivity.

Antipsychotics

Many typical and atypical antipsychotics feature a piperidine scaffold. Haloperidol , a typical antipsychotic, is a potent antagonist of the dopamine D2 receptor.[7] Its clinical efficacy in treating psychosis is attributed to the blockade of this receptor in the mesolimbic pathway. Risperidone , an atypical antipsychotic, also contains a piperidine moiety and exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[8][9]

Opioid Analgesics

The piperidine ring is a core structural feature of many potent opioid analgesics. Fentanyl , a synthetic opioid, is a powerful agonist of the µ-opioid receptor.[10] Its analgesic effects are mediated through the activation of these receptors in the brain and spinal cord, leading to a reduction in the perception of pain.

Acetylcholinesterase Inhibitors

In the treatment of Alzheimer's disease, piperidine-based drugs have also made a significant impact. Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11][12] By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function in patients with Alzheimer's disease.[11]

Quantitative Data of Representative Piperidine-Containing CNS Drugs

The following tables summarize the binding affinities and pharmacokinetic properties of several key piperidine-containing CNS drugs.

Table 1: In Vitro Binding Affinities of Piperidine-Containing CNS Drugs

DrugPrimary Target(s)Kᵢ (nM)IC₅₀ (nM)
MethylphenidateDAT, NETDAT: 121, NET: 393DAT: 33 (d-threo), NET: 244 (d-threo)
HaloperidolD₂ Receptor1.5-
RisperidoneD₂ Receptor, 5-HT₂A ReceptorD₂: 3.1, 5-HT₂A: 0.16-
Fentanylµ-Opioid Receptor1.1-
DonepezilAcetylcholinesterase (AChE)2.96.7

Table 2: Pharmacokinetic Properties and Brain Penetration of Piperidine-Containing CNS Drugs

DrugBioavailability (%)Protein Binding (%)Half-life (h)Kp,uu
Methylphenidate11-5210-332-3~1
Haloperidol60-70~9014-371.51
Risperidone~70903-200.44
Fentanyl33-92 (route dependent)80-853-12~1
Donepezil~10096~70~0.8

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the role of piperidine scaffolds in CNS drug discovery. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

mu_opioid_receptor_signaling Fentanyl Fentanyl (Piperidine Agonist) MOR µ-Opioid Receptor (GPCR) Fentanyl->MOR Binds Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels Gi->Ca_channel Inhibits K_channel K⁺ Channels Gi->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Ca_channel->Analgesia K_channel->Analgesia

µ-Opioid Receptor Signaling Pathway

AChE_inhibition Donepezil Donepezil (Piperidine Inhibitor) AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Increases in Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds to Cholinergic_Transmission Enhanced Cholinergic Transmission Postsynaptic_Receptor->Cholinergic_Transmission

Acetylcholinesterase Inhibition by Donepezil

DAT_NET_inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Methylphenidate Methylphenidate (Piperidine Inhibitor) DAT Dopamine Transporter (DAT) Methylphenidate->DAT Blocks NET Norepinephrine Transporter (NET) Methylphenidate->NET Blocks Dopamine Dopamine Dopamine->DAT Reuptake DA_Receptor Dopamine Receptors Dopamine->DA_Receptor Binds Norepinephrine Norepinephrine Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Binds Signal_Transduction Signal Transduction DA_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction

Dopamine and Norepinephrine Reuptake Inhibition
Experimental and Logical Workflows

CNS_Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead (SAR) HTS->Hit_to_Lead Lead_Op Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Op In_Vitro_BBB In Vitro BBB Permeability Assay Lead_Op->In_Vitro_BBB In_Vivo_PK In Vivo PK (Microdialysis for Kp,uu) In_Vitro_BBB->In_Vivo_PK Promising Permeability In_Vivo_PD In Vivo PD/ Efficacy Models In_Vivo_PK->In_Vivo_PD Good Brain Exposure Preclinical_Candidate Preclinical Candidate Selection In_Vivo_PD->Preclinical_Candidate Efficacy Demonstrated IND_Enabling_Studies IND_Enabling_Studies Preclinical_Candidate->IND_Enabling_Studies IND-Enabling Studies

CNS Drug Discovery and Development Workflow

Detailed Experimental Protocols

A rigorous and standardized experimental approach is essential for the characterization of novel piperidine-based CNS drug candidates. The following sections provide detailed methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Kᵢ) of a piperidine-containing compound for a specific GPCR target.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for D₂ receptors)

  • Test compound (piperidine derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • 96-well filter plates

  • Scintillation cocktail and counter

Methodology:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well . Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of the test compound.

    • 50 µL of radioligand at a concentration close to its Kₔ.

    • 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Microdialysis for Brain Pharmacokinetics

Objective: To determine the unbound brain-to-plasma partition coefficient (Kp,uu) of a piperidine-containing CNS drug candidate.

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane length)

  • Guide cannula

  • Micro-infusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound

  • Analytical system (e.g., LC-MS/MS)

Methodology:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula into the target brain region (e.g., striatum). Allow the animal to recover for at least 24 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60 minutes.

  • Drug Administration: Administer the test compound to the animal (e.g., via intravenous or intraperitoneal injection).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials using a fraction collector. Simultaneously, collect blood samples at specified time points.

  • Sample Analysis: Analyze the concentration of the test compound in the dialysate and plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the area under the concentration-time curve (AUC) for both the unbound brain concentration (from dialysate) and the unbound plasma concentration (plasma concentration corrected for plasma protein binding). The Kp,uu is calculated as the ratio of the brain AUC to the plasma AUC.

Whole-Cell Patch Clamp Electrophysiology

Objective: To investigate the effect of a piperidine-containing compound on the activity of ion channels or receptor-mediated currents in neurons.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pulling patch pipettes

  • External recording solution (e.g., artificial cerebrospinal fluid)

  • Internal pipette solution (composition depends on the target current)

  • Test compound

Methodology:

  • Preparation: Prepare brain slices or cultured neurons for recording. Pull patch pipettes to a resistance of 3-7 MΩ.

  • Patching: Under visual guidance, approach a neuron with the patch pipette containing the internal solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Recording: Clamp the cell at a desired holding potential (voltage-clamp) or record membrane potential changes (current-clamp).

  • Drug Application: After obtaining a stable baseline recording, perfuse the external solution containing the test compound onto the cell.

  • Data Acquisition: Record the changes in ionic currents or membrane potential in response to the test compound.

  • Data Analysis: Analyze the recorded traces to determine the effect of the compound on channel kinetics, current amplitude, or neuronal firing properties. Concentration-response curves can be generated to determine the EC₅₀ or IC₅₀ of the compound.

Conclusion

The piperidine scaffold remains a cornerstone in the design and development of CNS-active drugs. Its structural and physicochemical properties provide a versatile platform for creating compounds that can effectively cross the blood-brain barrier and interact with a wide array of CNS targets. The continued exploration of structure-activity relationships, coupled with advanced experimental methodologies, will undoubtedly lead to the discovery of novel piperidine-based therapeutics for a range of neurological and psychiatric disorders. This guide provides a foundational understanding of these principles and practices for professionals dedicated to advancing the field of CNS drug discovery.

References

5-(Aminomethyl)piperidin-2-one Derivatives: A Technical Guide for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer therapeutics has led to the exploration of a diverse range of chemical scaffolds. Among these, the 5-(aminomethyl)piperidin-2-one core structure has emerged as a promising pharmacophore for the development of new anticancer agents. This technical guide provides an in-depth overview of the synthesis, anticancer activity, and mechanisms of action of this compound derivatives, offering a valuable resource for researchers in the field of oncology drug discovery.

Introduction to the this compound Scaffold

The piperidine ring is a prevalent heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The this compound scaffold, a substituted lactam, presents a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The presence of the aminomethyl group at the C5 position and the lactam functionality are key features that can influence molecular interactions with biological targets, potentially leading to potent and selective anticancer effects.

Synthesis of this compound Derivatives

The synthesis of the core this compound structure can be achieved through various synthetic routes. A common strategy involves the construction of the piperidin-2-one ring followed by the introduction of the aminomethyl group.

General Synthetic Scheme

A representative synthetic approach to this compound derivatives is outlined below. This multi-step synthesis typically begins with readily available starting materials and involves key reactions such as Michael addition, cyclization, and functional group transformations.

G A Starting Materials (e.g., Substituted Acrylate and Malonate Ester) B Michael Addition A->B C Cyclization (e.g., Dieckmann Condensation) B->C D Hydrolysis and Decarboxylation C->D E Piperidin-2-one Core D->E F Introduction of Precursor to Aminomethyl Group (e.g., Nitromethylation, Cyanation) E->F G Reduction of Precursor F->G H This compound Core G->H I Derivatization (e.g., N-alkylation, N-acylation, Amine Modification) H->I J Final Derivatives I->J

Figure 1. Generalized synthetic workflow for this compound derivatives.

Anticancer Activity of this compound Derivatives

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. Their cytotoxic effects have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

In Vitro Cytotoxicity Data

The anticancer efficacy of these derivatives is typically assessed using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter to quantify their potency. The following table summarizes the reported IC50 values for representative this compound derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
XVIe 2,4,7-Trisubstituted QuinazolineMGC-803 (Gastric Cancer)0.74[1]

Note: Data for a broader range of this compound derivatives is still emerging in the scientific literature.

Mechanism of Action

The anticancer effects of this compound derivatives are attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle progression in cancer cells.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Studies have shown that these derivatives can trigger the apoptotic cascade through the activation of caspases, which are key executioner proteins in this process. The intrinsic apoptotic pathway, involving the mitochondria, appears to be a significant route for the induction of cell death by these compounds.

G Compound This compound Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Intrinsic apoptosis pathway induced by this compound derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, these derivatives have been observed to cause cell cycle arrest at specific phases, thereby inhibiting the proliferation of cancer cells. For instance, compound XVIe has been shown to induce G0/G1 phase arrest in MGC-803 cells[1]. This disruption of the normal cell cycle progression prevents cancer cells from dividing and growing.

Signaling Pathways

The anticancer activities of piperidinone-based compounds are often mediated through the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer. While the specific pathways targeted by the this compound core are under active investigation, related piperidine and piperidinone derivatives have been shown to impact key cancer-related pathways.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[2][3] Piperazine derivatives, which share structural similarities with piperidines, have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[4] It is plausible that this compound derivatives may also exert their anticancer effects by targeting components of the PI3K/Akt/mTOR pathway.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Compound This compound Derivative Compound->PI3K Compound->Akt Compound->mTOR

Figure 3. Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key in vitro experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][7]

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Figure 4. Experimental workflow for the MTT assay.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, providing insights into the molecular mechanisms of action of the test compounds.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • Polyacrylamide gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.[8][9][10]

G Start Start Lysis Cell Lysis and Protein Extraction Start->Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block Antibody1 Primary Antibody Incubation Block->Antibody1 Antibody2 Secondary Antibody Incubation Antibody1->Antibody2 Detect Chemiluminescent Detection Antibody2->Detect Analyze Data Analysis Detect->Analyze End End Analyze->End

Figure 5. General workflow for Western blot analysis.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Future research efforts should focus on:

  • Expansion of the Chemical Library: Synthesizing and evaluating a wider range of derivatives to establish a comprehensive structure-activity relationship (SAR).

  • Elucidation of Specific Molecular Targets: Identifying the direct protein targets of these compounds to better understand their mechanism of action.

  • In Vivo Efficacy Studies: Assessing the antitumor activity of lead compounds in preclinical animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties and safety profiles of promising candidates.

By systematically exploring the therapeutic potential of this compound derivatives, the scientific community can pave the way for the development of new and effective treatments for cancer.

References

Exploring the Mechanism of Action of 5-(Aminomethyl)piperidin-2-one Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(aminomethyl)piperidin-2-one scaffold is a key heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The inherent structural features, including a lactam ring and a basic aminomethyl side chain, provide a versatile platform for designing molecules that can interact with a range of biological targets. While comprehensive research on the precise mechanism of action for the unsubstituted this compound core is limited in publicly available literature, extensive studies on closely related N-substituted piperidine derivatives have elucidated a prominent mechanism involving the modulation of the sigma-1 (σ1) receptor. This technical guide will provide an in-depth exploration of this mechanism, drawing upon data from well-characterized N-substituted piperidine analogs to infer the potential activities of the broader class of this compound compounds.

The aminomethyl group is capable of forming hydrogen bonds and engaging in electrostatic interactions with the active sites of molecular targets, such as enzymes and receptors, potentially leading to the inhibition or activation of various biological pathways. This guide will focus on the interaction of N-substituted piperidine derivatives with the sigma-1 receptor, a transmembrane protein expressed in various tissues, particularly in the central nervous system.

Core Mechanism of Action: Sigma-1 Receptor Modulation

N-substituted piperidine derivatives have been identified as potent ligands for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival. Ligands can act as either agonists or antagonists at the σ1 receptor, leading to distinct downstream effects. The interaction of piperidine-based compounds with this receptor is a key area of investigation for the development of novel therapeutics for neurological disorders, pain, and cancer.

Quantitative Data: Binding Affinities of N-Substituted Piperidine Derivatives for the Sigma-1 Receptor

The following table summarizes the binding affinities (Ki) of a series of N-substituted phenoxyalkylpiperidine derivatives for the sigma-1 receptor. This data is crucial for understanding the structure-activity relationship (SAR) and optimizing lead compounds.

Compound IDN-SubstituentPiperidine Ring SubstitutionKi (nM) for σ1 Receptor
1a 2-(4-chlorophenoxy)ethyl4-methyl0.34
(R)-2a 2-(4-chlorophenoxy)ethyl(R)-4-methyl1.18
(S)-2a 2-(4-chlorophenoxy)ethyl(S)-4-methyl0.56
1b 2-(4-methoxyphenoxy)ethyl4-methyl1.49
(R)-2b 2-(4-methoxyphenoxy)ethyl(R)-4-methyl0.89
(S)-2b 2-(4-methoxyphenoxy)ethyl(S)-4-methyl1.23

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

A detailed understanding of the interaction between a compound and its molecular target is fundamental. Radioligand binding assays are a standard method for quantifying the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Materials:

  • [³H]-(+)-pentazocine (radioligand)

  • Guinea pig brain membrane homogenates (source of σ1 receptors)

  • Test compounds (N-substituted piperidine derivatives)

  • Haloperidol (reference compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound.

  • In a final volume of 200 µL of Tris-HCl buffer, incubate the guinea pig brain membrane homogenates with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound or reference compound.

  • Incubate the mixture at 37°C for 150 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of haloperidol.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Sigma-1 Receptor Modulation

Sigma1_Signaling cluster_0 Endoplasmic Reticulum cluster_1 Mitochondrion Sigma1 Sigma-1 Receptor IRE1 IRE1 Sigma1->IRE1 Modulates IP3R IP3 Receptor Sigma1->IP3R Stabilizes VDAC2 VDAC2 Sigma1->VDAC2 Interacts with BiP BiP/GRP78 BiP->Sigma1 Dissociates from Ca_ER ER Ca2+ Release IP3R->Ca_ER Regulates Ca_Mito Mitochondrial Ca2+ Uptake VDAC2->Ca_Mito Cell_Survival Cell Survival & Neuroprotection Ca_Mito->Cell_Survival Ligand Piperidine Derivative (Agonist/Antagonist) Ligand->Sigma1 Binds to Cell_Stress Cellular Stress Cell_Stress->BiP Induces Ca_ER->Cell_Survival

Caption: Proposed signaling pathway of sigma-1 receptor modulation by piperidine derivatives.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Preparation Prepare Reagents: - Membrane Homogenates - [3H]-(+)-pentazocine - Test Compounds Start->Preparation Incubation Incubate Components: Membrane + Radioligand + Test Compound Preparation->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: General workflow for a radioligand binding assay to determine receptor affinity.

Logical Relationship of Structure-Activity Relationship (SAR)

SAR_Logic cluster_Substituents Structural Modifications cluster_Properties Molecular Properties Core Piperidine Scaffold N_Sub N-Substituent (e.g., phenoxyalkyl) Core->N_Sub Ring_Sub Ring Substituent (e.g., 4-methyl) Core->Ring_Sub Lipophilicity Lipophilicity N_Sub->Lipophilicity Stereochemistry Stereochemistry Ring_Sub->Stereochemistry Activity Sigma-1 Receptor Binding Affinity (Ki) Lipophilicity->Activity Stereochemistry->Activity

Caption: Logical flow of structure-activity relationship (SAR) for piperidine-based sigma-1 ligands.

Conclusion

While the direct mechanism of action for the parent this compound compound requires further investigation, the extensive research on its N-substituted piperidine analogs strongly points towards the sigma-1 receptor as a key molecular target. The data presented in this guide illustrates the high-affinity interactions of these compounds and provides a framework for the experimental validation of their activity. The versatility of the piperidine scaffold allows for fine-tuning of pharmacological properties, making it a promising starting point for the development of novel therapeutics targeting a range of central nervous system disorders and other conditions where sigma-1 receptor modulation is beneficial. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to fully elucidate their therapeutic potential and mechanism of action.

In silico modeling of 5-(Aminomethyl)piperidin-2-one derivative binding

Author: BenchChem Technical Support Team. Date: December 2025

In Silico Modeling of Piperidine Derivative Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability. This technical guide provides an in-depth exploration of the in silico modeling of N-piperidinyl indole-based derivatives as ligands for the Nociceptin Opioid Receptor (NOP), a G-protein-coupled receptor implicated in pain, anxiety, and other neurological disorders. We present a comprehensive workflow, from ligand and protein preparation to molecular docking and interaction analysis, supplemented with detailed experimental protocols. Quantitative binding affinity data for a series of synthesized analogs are summarized to illustrate structure-activity relationships (SAR). This document serves as a practical guide for researchers employing computational methods to accelerate the discovery and optimization of novel piperidine-based therapeutics.

Introduction

The 5-(aminomethyl)piperidin-2-one scaffold and its analogs represent a class of compounds with significant therapeutic potential. The inherent structural features of the piperidine ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding modes and affinities of novel compounds, thereby guiding synthetic efforts and prioritizing candidates for biological evaluation.

This guide focuses on a series of 2-substituted N-piperidinyl indoles, which have been investigated as ligands for the NOP receptor. Understanding the molecular interactions that govern the binding of these derivatives to the NOP receptor is crucial for the rational design of next-generation ligands with improved potency and selectivity.

Quantitative Data Presentation: Structure-Activity Relationships

The following table summarizes the binding affinities (Ki) of a series of 2-substituted N-piperidinyl indole derivatives for the Nociceptin Opioid Receptor (NOP) and the Mu Opioid Receptor (MOP), as determined by radioligand binding assays. The data illustrates the impact of substitutions on the indole core on binding affinity and selectivity.

Compound IDRNOP Ki (nM)[1]MOP Ki (nM)[1]
1 H0.341.9
10 CH2NH20.231.3
11 CH2OH0.452.5
12 CONH21.28.9
13 CO2Me2.815.6

Data presented as the mean of at least three independent experiments.

Experimental Protocols

Molecular Docking of N-Piperidinyl Indole Derivatives

This protocol outlines the general steps for performing molecular docking studies to predict the binding mode of 2-substituted N-piperidinyl indole derivatives within the active site of the NOP receptor.

4.1.1 Protein Preparation

  • Obtain Receptor Structure: Download the crystal structure of the human NOP receptor from the Protein Data Bank (PDB). In the absence of a crystal structure, a homology model can be built using a suitable template.

  • Pre-processing: Remove all water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.

  • Assign Charges: Assign partial charges to all atoms using a force field such as OPLS3e.

  • Minimize Energy: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

4.1.2 Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structures of the N-piperidinyl indole derivatives and convert them to 3D structures.

  • Generate Tautomers and Ionization States: Generate possible tautomers and ionization states of the ligands at a physiological pH range (e.g., 7.4 ± 1.0).

  • Energy Minimization: Minimize the energy of each ligand structure using a suitable force field (e.g., OPLS3e).

4.1.3 Grid Generation

  • Define Binding Site: Define the binding site for docking by creating a grid box centered on the co-crystallized ligand or putative active site residues. The size of the grid box should be sufficient to accommodate the ligands.

4.1.4 Ligand Docking

  • Docking Algorithm: Use a validated docking program (e.g., Glide, AutoDock) to dock the prepared ligands into the receptor grid.

  • Scoring: Score the resulting docking poses using a scoring function to estimate the binding affinity. The poses with the best scores are then selected for further analysis.

4.1.5 Analysis of Results

  • Visual Inspection: Visually inspect the top-ranked docking poses to analyze the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

  • Interaction Fingerprints: Generate interaction fingerprints to systematically compare the binding modes of different ligands.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the test compounds for the NOP and MOP receptors.[1]

4.2.1 Materials

  • Cell membranes expressing the human NOP or MOP receptor.

  • Radioligand: --INVALID-LINK---pentazocine for sigma-1 receptor assays (as an example of a similar protocol).

  • Non-specific binding control: Unlabeled ligand (e.g., (+)-pentazocine).

  • Assay buffer.

  • Test compounds.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

4.2.2 Procedure

  • Incubation: In a final volume of 0.5 mL, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the unlabeled ligand.

  • Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature for a defined period.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

4.2.3 Data Analysis

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

G Simplified NOP Receptor Signaling Pathway NOP Ligand NOP Ligand NOP Receptor NOP Receptor NOP Ligand->NOP Receptor Binding G_Protein Gi/o Protein NOP Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Modulation of Ion Channels) PKA->Cellular_Response Phosphorylation Events

Caption: Simplified NOP Receptor Signaling Pathway.

Experimental Workflow

G In Silico Modeling Workflow cluster_prep Preparation cluster_model Modeling cluster_analysis Analysis Protein_Prep Protein Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics (Optional) Docking->MD_Sim Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Sim->Pose_Analysis SAR_Analysis SAR Analysis Pose_Analysis->SAR_Analysis

Caption: General In Silico Modeling Workflow.

Conclusion

This technical guide has provided a comprehensive overview of the in silico modeling of N-piperidinyl indole derivatives as NOP receptor ligands. By integrating quantitative binding data with detailed computational and experimental protocols, we have illustrated a robust workflow for the rational design and evaluation of novel therapeutic agents based on the piperidine scaffold. The presented methodologies and visualizations serve as a valuable resource for researchers in the field of drug discovery, facilitating the application of computational techniques to accelerate the development of new medicines. The principles outlined herein are broadly applicable to the study of other piperidine-based compounds and their interactions with various biological targets.

References

The 5-(Aminomethyl)piperidin-2-one Scaffold: A Promising but Underexplored Core for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the development of potent and selective drug candidates from low-molecular-weight fragments. The piperidine scaffold is a well-established privileged structure in drug discovery, known for its favorable physicochemical properties and its presence in numerous approved drugs.[1] Within this class, the 5-(aminomethyl)piperidin-2-one core represents a synthetically accessible and functionally versatile scaffold for FBDD. Its combination of a lactam ring, a flexible aminomethyl side chain, and stereogenic centers offers a rich three-dimensional architecture for probing protein binding pockets.

Core Principles of Fragment-Based Drug Design with a Novel Scaffold

The FBDD process begins with the screening of a library of low-molecular-weight fragments (typically <300 Da) to identify weak but efficient binders to a biological target.[2][3] These initial "hits" are then optimized into more potent lead compounds through a process of fragment growing, linking, or merging.[4] The key advantage of FBDD lies in the high "ligand efficiency" of the initial fragment hits, which provides a solid foundation for developing drug candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[2]

The logical workflow for employing a novel scaffold, such as this compound, in an FBDD campaign is outlined below.

FBDD_Workflow cluster_0 Library Design & Synthesis cluster_1 Screening & Hit Identification cluster_2 Hit-to-Lead Optimization A Scaffold Selection: This compound B Virtual Library Enumeration A->B C Physicochemical Property Filtering (Rule of Three) B->C D Synthesis of Fragment Library C->D E Biophysical Screening (e.g., SPR, NMR, DSF) D->E F Hit Validation & Orthogonal Screening E->F G Structural Biology (X-ray Crystallography, NMR) F->G H Structure-Guided Design G->H I Fragment Growing, Linking, or Merging H->I J Synthesis of Analogs I->J K Iterative SAR Analysis J->K L Lead Compound K->L Synthesis_Workflow A Starting Material (e.g., Glutamic Acid Derivative) B Piperidin-2-one Ring Formation A->B C Introduction of Aminomethyl Precursor B->C D Functional Group Interconversion C->D E Diversification of Side Chain D->E F Purification and Characterization E->F G Fragment Library F->G Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylation Inhibitor This compound Fragment-Based Inhibitor Inhibitor->RAF Inhibition

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 5-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of the primary amino group in 5-(aminomethyl)piperidin-2-one, a valuable building block in medicinal chemistry. The functionalization of this primary amine allows for the introduction of various substituents, enabling the synthesis of diverse compound libraries for drug discovery and development. Two primary and effective methods are detailed: Direct N-Alkylation using alkyl halides and Reductive Amination with aldehydes or ketones.

Introduction

This compound is a bifunctional molecule containing a secondary lactam nitrogen and a primary aminomethyl group. The primary amine is significantly more nucleophilic and less sterically hindered than the lactam nitrogen, allowing for selective alkylation under appropriate conditions. N-substituted derivatives of this scaffold are of interest in the development of various therapeutic agents. The choice between direct alkylation and reductive amination will depend on the desired substituent and the available starting materials.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the primary amine with an alkyl halide in the presence of a base. The base neutralizes the hydrohalic acid formed during the reaction, driving it to completion. This approach is suitable for introducing primary and some secondary alkyl groups.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or ACN.

  • Add a base, such as anhydrous potassium carbonate (1.5-2.0 eq) or triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, the mixture may be gently heated (e.g., to 50-70 °C).[1]

  • Upon completion, filter off the inorganic salts if K₂CO₃ was used.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water or a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Method 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a versatile method for forming carbon-nitrogen bonds. It proceeds via the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent to the corresponding secondary amine. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and tolerance of a slightly acidic medium which can catalyze imine formation.[1][2]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as DCM or DCE.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.[1]

  • Continue stirring at room temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of this compound. Note that yields are representative and can vary based on the specific substrate and reaction scale.

MethodAlkylating/Carbonyl AgentBase/Reducing AgentSolventTemperatureTypical Reaction Time
Direct AlkylationBenzyl bromideK₂CO₃DMFRT12-18 h
Direct AlkylationEthyl iodideTriethylamineACN50 °C24 h
Reductive AminationBenzaldehydeNaBH(OAc)₃ / Acetic AcidDCMRT6-12 h
Reductive AminationCyclohexanoneNaBH(OAc)₃ / Acetic AcidDCERT12-24 h

Mandatory Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Reductive Amination da_start Reactants: This compound Alkyl Halide Base (e.g., K₂CO₃) da_reaction Reaction in Solvent (e.g., DMF, RT) da_start->da_reaction da_workup Aqueous Workup & Extraction da_reaction->da_workup da_purification Column Chromatography da_workup->da_purification da_product N-Alkylated Product da_purification->da_product ra_start Reactants: This compound Aldehyde/Ketone ra_imine Imine Formation (cat. Acetic Acid) ra_start->ra_imine ra_reduction In-situ Reduction (e.g., NaBH(OAc)₃) ra_imine->ra_reduction ra_workup Aqueous Workup & Extraction ra_reduction->ra_workup ra_purification Column Chromatography ra_workup->ra_purification ra_product N-Alkylated Product ra_purification->ra_product

Caption: Comparative workflow for direct and reductive N-alkylation.

Logical Relationship of Reaction Components

reaction_components cluster_reductive_amination Reductive Amination cluster_direct_alkylation Direct Alkylation ra_amine Starting Amine This compound ra_intermediate Intermediate Iminium Ion ra_amine:f0->ra_intermediate:f0 + Carbonyl ra_carbonyl Carbonyl Source Aldehyde or Ketone ra_carbonyl:f0->ra_intermediate:f0 ra_product Final Product N-Alkyl-5-(aminomethyl)piperidin-2-one ra_intermediate:f0->ra_product:f0 + Reducing Agent ra_reducer Reducing Agent NaBH(OAc)₃ ra_reducer:f0->ra_product:f0 da_amine Starting Amine This compound da_product Final Product N-Alkyl-5-(aminomethyl)piperidin-2-one da_amine:f0->da_product:f0 + Alkyl Halide da_halide Alkylating Agent Alkyl Halide (R-X) da_halide:f0->da_product:f0 da_salt Byproduct H-X Salt da_halide->da_salt da_base Base K₂CO₃ or TEA da_base->da_salt Neutralizes Acid

Caption: Key components and their roles in each N-alkylation method.

References

Application Notes and Protocols for the Incorporation of 5-(Aminomethyl)piperidin-2-one in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and constrain peptide conformation. 5-(Aminomethyl)piperidin-2-one, a cyclic β-amino acid analogue, represents a unique building block that can introduce a lactam-constrained scaffold into a peptide backbone. This structural feature can induce specific secondary structures, such as β-turns, which are often critical for molecular recognition and receptor binding. Furthermore, the piperidinone ring system can serve as a scaffold for further chemical diversification, enabling the creation of novel peptidomimetics.

These application notes provide a comprehensive guide for the preparation of Fmoc-protected this compound and its subsequent incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.

Core Applications

The integration of a this compound moiety into a peptide backbone can achieve several strategic objectives in peptide and drug design:

  • Conformational Constraint: The rigid piperidin-2-one ring structure restricts the conformational flexibility of the peptide backbone. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.

  • Induction of Secondary Structures: The geometry of this compound is well-suited to mimic turn structures within a peptide. These turns are frequently involved in protein-protein interactions and receptor binding.

  • Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

  • Scaffold for Peptidomimetics: The lactam nitrogen and other positions on the piperidinone ring can be sites for further chemical modification, allowing for the development of more complex and drug-like molecules.

Data Presentation: Coupling Efficiency of Non-Standard Amino Acids

Amino Acid DerivativeCoupling ConditionsCoupling Time (h)Coupling Efficiency (%)Reference
Fmoc-β-Homo-AlanineHBTU/HOBt/DIPEA in DMF2>98[1]
Fmoc-β-Homo-LeucineHATU/HOAt/DIPEA in DMF4~95[2]
Fmoc-Aib-OH (α-aminoisobutyric acid)DIC/HOBt in DMF2 x 2>99[3]
Cyclic β-sugar amino acidsPyBOP/DIEA in DMF3>99[1]

Experimental Protocols

The following protocols outline the proposed synthesis of the Fmoc-protected building block and its incorporation into a peptide sequence via manual Fmoc/tBu solid-phase peptide synthesis.

Protocol 1: Synthesis of Fmoc-5-(aminomethyl)piperidin-2-one

This protocol describes the N-protection of the primary amine of this compound using Fmoc-OSu.

Materials:

  • This compound

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[4][5]

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 eq) portion-wise at room temperature.[4]

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Remove the 1,4-dioxane under reduced pressure.

    • Dilute the remaining aqueous solution with deionized water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Fmoc-5-(aminomethyl)piperidin-2-one.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-5-(aminomethyl)piperidin-2-one

This protocol details the manual incorporation of the synthesized building block into a peptide chain on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids

  • Fmoc-5-(aminomethyl)piperidin-2-one

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)[6][7]

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N'-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold Diethyl Ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-5-(aminomethyl)piperidin-2-one:

    • In a separate vial, dissolve Fmoc-5-(aminomethyl)piperidin-2-one (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the vial and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential steric hindrance of the building block, an extended coupling time is recommended.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates successful coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Final Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and IPA (3x). Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the final peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

sp_synthesis_workflow cluster_synthesis Synthesis of Fmoc-5-(aminomethyl)piperidin-2-one start_synth This compound dissolution Dissolve in Dioxane/aq. NaHCO3 start_synth->dissolution protection Add Fmoc-OSu (Stir Overnight) dissolution->protection workup Aqueous Work-up & Acidification protection->workup extraction Extract with Ethyl Acetate workup->extraction purification Silica Gel Chromatography extraction->purification product Fmoc-5-(aminomethyl)piperidin-2-one purification->product

Caption: Workflow for the synthesis of the Fmoc-protected building block.

spps_workflow cluster_spps Solid-Phase Peptide Synthesis Cycle start_spps Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start_spps->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Coupling of Fmoc-5-(aminomethyl)piperidin-2-one (HBTU/HOBt/DIPEA) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 elongation Repeat Cycle for Chain Elongation washing2->elongation elongation->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection elongation->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification_spps Purification (RP-HPLC) cleavage->purification_spps final_peptide Final Peptide purification_spps->final_peptide

Caption: General workflow for SPPS incorporating the piperidin-2-one building block.

logic_diagram cluster_logic Rationale for Using this compound cluster_properties Enhanced Properties building_block This compound incorporation Incorporation into Peptide (SPPS) building_block->incorporation constrained_peptide Conformationally Constrained Peptide incorporation->constrained_peptide prop1 Increased Receptor Affinity constrained_peptide->prop1 prop2 Improved Metabolic Stability constrained_peptide->prop2 prop3 Defined Secondary Structure constrained_peptide->prop3

Caption: Rationale for using the piperidin-2-one building block in peptide design.

References

Application Notes: 5-(Aminomethyl)piperidin-2-one as a Diamine Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application and Protocols for the Use of 5-(Aminomethyl)piperidin-2-one in Proteolysis Targeting Chimera (PROTAC) Synthesis

Executive Summary

Extensive searches of scientific literature and patent databases have been conducted to provide detailed application notes and protocols for the use of this compound as a diamine linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Despite a thorough investigation into its synthesis, application in drug design, and inclusion in lactam-based or piperidinone-containing PROTAC linkers, no specific instances of its use, associated quantitative data, or detailed experimental protocols have been identified in the available resources.

This document will therefore provide a general overview of the role of piperidine-based linkers in PROTAC design, hypothesized synthetic strategies for incorporating this compound, and general protocols for PROTAC synthesis and evaluation that could be adapted for this novel linker.

Introduction to Piperidine-Based Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1]

Piperidine and other saturated heterocyclic scaffolds are increasingly incorporated into PROTAC linkers to impart rigidity.[1] This rigidity can be advantageous for several reasons:

  • Improved Ternary Complex Stability: A more rigid linker can reduce the entropic penalty of forming the ternary complex, potentially leading to more stable and productive interactions between the POI and the E3 ligase.

  • Enhanced Cell Permeability: Strategic incorporation of polar motifs like piperidine can modulate a PROTAC's physicochemical properties to improve aqueous solubility and cell permeability.

  • Modulation of Physicochemical Properties: The piperidine ring can be functionalized to fine-tune properties such as solubility and lipophilicity.

Hypothesized Role and Advantages of this compound as a PROTAC Linker

While no specific data exists for this compound in PROTACs, its structure suggests several potential advantages as a diamine linker:

  • Dual Functionality: The primary amine of the aminomethyl group and the secondary amine of the piperidine ring (or the lactam nitrogen) provide two points for covalent attachment, allowing for the connection of both the POI ligand and the E3 ligase ligand.

  • Conformational Constraint: The piperidin-2-one (a lactam) ring introduces a degree of rigidity, which could be beneficial for pre-organizing the PROTAC for optimal ternary complex formation.

  • Chirality: The presence of a stereocenter at the 5-position offers the potential for stereoisomers with distinct biological activities, allowing for further optimization of PROTAC efficacy.

  • Hydrogen Bonding Capabilities: The lactam carbonyl and the amine groups can participate in hydrogen bonding, potentially influencing solubility and interactions with the target proteins.

General Experimental Protocols for PROTAC Synthesis and Evaluation

The following are generalized protocols that can be adapted for the synthesis and evaluation of PROTACs utilizing a novel linker such as this compound.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC typically involves the sequential coupling of the linker to the POI ligand and the E3 ligase ligand. For a diamine linker like this compound, one of the amine groups would need to be protected (e.g., with a Boc group) to allow for selective functionalization of the other amine.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start with Boc-protected This compound Step1 Couple to POI Ligand (e.g., via amide bond formation) Start->Step1 Step2 Deprotect the second amine group (Boc removal) Step1->Step2 Step3 Couple to E3 Ligase Ligand (e.g., via amide bond formation) Step2->Step3 Purification Purify the final PROTAC (e.g., HPLC) Step3->Purification

Caption: A generalized workflow for the synthesis of a PROTAC using a diamine linker.

Protocol for Amide Coupling:

  • Reaction Setup: Dissolve the Boc-protected this compound (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Boc Deprotection:

  • Reaction Setup: Dissolve the Boc-protected intermediate in an appropriate solvent (e.g., DCM or 1,4-dioxane).

  • Reagent: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Reaction Conditions: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used in the next step without further purification.

The second amide coupling step to attach the E3 ligase ligand would follow a similar protocol to the first.

Biological Evaluation of PROTACs

Once synthesized and purified, the novel PROTACs should be evaluated for their biological activity.

PROTAC_Evaluation_Workflow cluster_evaluation Biological Evaluation Start Synthesized PROTAC Binding Assess Binary Binding (PROTAC to POI and E3 Ligase) Start->Binding Degradation Western Blot to measure POI degradation in cells Start->Degradation TernaryComplex Confirm Ternary Complex Formation (e.g., TR-FRET, SPR) Start->TernaryComplex DoseResponse Determine DC50 and Dmax (Dose-response curve) Degradation->DoseResponse

Caption: Key experiments in the biological evaluation of a novel PROTAC.

Protocol for Western Blotting to Assess Protein Degradation:

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the POI) in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the extent of POI degradation relative to the vehicle control.

Quantitative Data Summary (Hypothetical)

As no experimental data is available for PROTACs using this compound, the following table is a hypothetical representation of the kind of quantitative data that would be generated during the evaluation of such a PROTAC.

PROTAC IDLinker StructureTarget POIE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC-X1 5-(aminomethyl) piperidin-2-oneProtein ACRBNTBDTBDCell Line 1
PROTAC-X2 5-(aminomethyl) piperidin-2-oneProtein BVHLTBDTBDCell Line 2

TBD: To be determined through experimentation.

Conclusion and Future Directions

While the use of this compound as a diamine linker in PROTAC synthesis is not yet documented, its chemical structure presents intriguing possibilities for the design of novel protein degraders. The rigid lactam core and dual amine functionality make it a candidate for creating conformationally constrained PROTACs.

Researchers interested in exploring this novel linker are encouraged to adapt the general synthetic and biological evaluation protocols outlined in these application notes. The systematic evaluation of PROTACs containing this linker will be crucial to understanding its impact on degradation efficiency, selectivity, and overall drug-like properties. Further investigation is warranted to establish the potential of this compound in the expanding field of targeted protein degradation.

References

Application Notes and Protocols for the Analysis of 5-(Aminomethyl)piperidin-2-one by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 5-(Aminomethyl)piperidin-2-one using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes detailed experimental protocols, expected data, and visual workflows to facilitate the characterization of this compound, which is a valuable building block in medicinal chemistry and drug development.[1][2][3][4]

Compound Overview

Structure:

Caption: Chemical structure of this compound.

Chemical Formula: C₆H₁₂N₂O[5]

Molecular Weight: 128.17 g/mol [5][6]

Synonyms: 5-(aminomethyl)-2-piperidinone[6]

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H on N1 (Amide)7.5 - 8.5broad singlet1H
H on C31.8 - 2.0multiplet2H
H on C41.6 - 1.8multiplet2H
H on C52.2 - 2.4multiplet1H
H on C63.2 - 3.4multiplet2H
H on Aminomethyl (CH₂)2.8 - 3.0doublet2H
H on Aminomethyl (NH₂)1.5 - 2.5broad singlet2H
Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C=O)170 - 175
C640 - 45
C535 - 40
Aminomethyl (CH₂)45 - 50
C425 - 30
C320 - 25
Experimental Protocol for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for NMR analysis.[7][8][9][10]

Materials:

  • This compound (5-20 mg)[10]

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) (approx. 0.6 mL)[7][10]

  • NMR tube (5 mm diameter) and cap[7]

  • Pipette and filter[7]

  • Vortex mixer or sonicator[10]

Procedure:

  • Sample Weighing: Accurately weigh 5-20 mg of this compound into a clean, dry vial.[10]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.[10]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[7][10] Gently vortex or sonicate the mixture to ensure complete dissolution.[10]

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube.[7][9]

  • Sample Loading: The final volume in the NMR tube should be approximately 4-5 cm in height.[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Data Acquisition: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[10] The magnetic field is then shimmed to optimize its homogeneity.[10] Finally, the probe is tuned to the appropriate nucleus (¹H or ¹³C) and the data is acquired.[10]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-20 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Insert Sample into Spectrometer filter->load Transfer lock Lock on Deuterium Signal load->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Fourier Transform, Phase Correction, Baseline Correction acquire->process Raw Data analyze Spectral Analysis (Peak Picking, Integration) process->analyze report Structure Elucidation analyze->report Processed Spectrum

Caption: Experimental workflow for NMR analysis.

Mass Spectrometric Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.[11]

Expected Mass Spectrum
  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the most abundant ion.

  • Expected m/z: 129.1028 (for C₆H₁₃N₂O⁺)

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule can provide valuable structural information. Key predicted fragmentation pathways for this compound include:

  • Loss of NH₃ (Ammonia): A common fragmentation pathway for primary amines, leading to a fragment ion at m/z 112.0762.

  • Loss of CH₂NH₂ (Aminomethyl radical): Cleavage of the C-C bond between the piperidinone ring and the aminomethyl group, resulting in a fragment at m/z 98.0606.

  • Ring Opening and Fragmentation: The piperidinone ring can undergo cleavage, leading to various smaller fragment ions.[11]

Experimental Protocol for ESI-MS Analysis

This protocol describes the general procedure for analyzing this compound using an ESI-MS system.[12][13][14]

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)[13]

  • Formic acid (optional, for enhancing protonation)[13]

  • Sample vials[12]

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent.[12]

  • Working Solution Preparation: Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[12][13]

  • Sample Infusion: The prepared sample solution is then introduced into the ESI source, typically via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • Instrument Parameters: The mass spectrometer is operated in positive ion mode. Key parameters to optimize include:

    • Capillary voltage

    • Nebulizing gas pressure

    • Drying gas flow rate and temperature

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan on the protonated molecular ion ([M+H]⁺). This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis stock Prepare 1 mg/mL Stock Solution dilute Dilute to 1-10 µg/mL Working Solution stock->dilute infuse Infuse Sample into ESI Source dilute->infuse Transfer ionize Electrospray Ionization (Positive Mode) infuse->ionize analyze_ms1 MS1: Full Scan (Detect [M+H]⁺) ionize->analyze_ms1 isolate Isolate [M+H]⁺ Ion analyze_ms1->isolate fragment MS2: Collision-Induced Dissociation (CID) isolate->fragment analyze_ms2 Detect Fragment Ions fragment->analyze_ms2 report Determine Molecular Weight & Fragmentation Pattern analyze_ms2->report Mass Spectra

Caption: Experimental workflow for ESI-MS analysis.

Data Interpretation and Summary

The combination of NMR and MS data provides a comprehensive characterization of this compound.

  • NMR: The ¹H and ¹³C NMR spectra confirm the presence of the piperidinone ring, the aminomethyl group, and the relative positions of all atoms in the molecule.

  • MS: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. MS/MS data elucidates the fragmentation pathways, further supporting the proposed structure.

By following these protocols and comparing the acquired data with the predicted values, researchers can confidently identify and characterize this compound for its application in drug discovery and development.

References

Application Note: A Robust HILIC-MS/MS Method for the Quantification of 5-(Aminomethyl)piperidin-2-one in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective method for the quantification of 5-(Aminomethyl)piperidin-2-one in human plasma using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS). The method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The described method is suitable for use in research and drug development settings for pharmacokinetic and other quantitative studies.

Introduction

This compound is a cyclic amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Its polar nature, characterized by the presence of both a lactam and a primary amine functional group, presents a challenge for retention and analysis using traditional reversed-phase liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective chromatographic technique for the retention and separation of polar compounds, making it an ideal choice for the analysis of this compound. This note provides a detailed protocol for a robust and reliable HILIC-MS/MS method for the quantification of this analyte in a biological matrix.

Experimental

2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • This compound-d4 (proposed internal standard, custom synthesis required)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2.2. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d4).

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean collection plate or vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

2.3. LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer equipped with a HILIC column.

Table 1: Proposed LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate and 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water
Gradient 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Ion Source Parameters Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Flow: 10 L/min, Gas Temp: 350°C)

Table 2: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
This compound129.1112.115
129.184.120
This compound-d4133.1116.115

Note: The molecular weight of this compound is 128.17 g/mol . The precursor ion [M+H]+ is expected at m/z 129.1.[1] The proposed fragmentation to m/z 112.1 corresponds to the neutral loss of ammonia (NH3). The fragment at m/z 84.1 likely results from further fragmentation of the piperidine ring.

Results and Discussion

This application note provides a starting point for the development of a quantitative HILIC-MS/MS method for this compound. The proposed method is based on established principles for the analysis of polar small molecules.

3.1. Method Performance Characteristics (Target Values)

The following table summarizes the target performance characteristics for a fully validated method.

Table 3: Target Method Validation Parameters

ParameterTarget Acceptance Criteria
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible

3.2. Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation HILIC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Generation Quantification->Report troubleshooting_tree Start HILIC Separation Issue Poor_Peak_Shape Poor Peak Shape (Tailing/Fronting) Start->Poor_Peak_Shape Retention_Drift Retention Time Drift Start->Retention_Drift Low_Sensitivity Low Sensitivity Start->Low_Sensitivity Check_pH Adjust Mobile Phase pH Poor_Peak_Shape->Check_pH Yes Check_Solvent Ensure Sample Solvent Matches Initial Mobile Phase Poor_Peak_Shape->Check_Solvent No, check solvent Equilibration Increase Column Equilibration Time Retention_Drift->Equilibration Yes Temp_Control Ensure Stable Column Temperature Retention_Drift->Temp_Control No, check temp Optimize_MS Optimize MS/MS Parameters (CE, Gas Flows) Low_Sensitivity->Optimize_MS Yes Check_Matrix Investigate Matrix Effects Low_Sensitivity->Check_Matrix No, check matrix Change_Column Try Different HILIC Stationary Phase Check_pH->Change_Column If no improvement Mobile_Phase_Prep Check Mobile Phase Preparation Consistency Equilibration->Mobile_Phase_Prep If still drifting Improve_Recovery Optimize Sample Preparation Recovery Check_Matrix->Improve_Recovery If suppression observed

References

Application Notes for High-Throughput Screening of 5-(Aminomethyl)piperidin-2-one-Based Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the high-throughput screening (HTS) of compound libraries based on the 5-(aminomethyl)piperidin-2-one scaffold. This privileged structure is a key component in a variety of biologically active molecules, notably as an inhibitor of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[1] This document outlines methodologies for a primary biochemical screen, a secondary cell-based assay, and presents representative data to guide researchers in their drug discovery efforts.

Introduction to this compound Derivatives

The this compound core serves as a versatile scaffold in medicinal chemistry. Its derivatives have been successfully developed as potent inhibitors of the MDM2-p53 interaction.[1][2] The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis.[3] In many cancers, the function of p53 is inhibited by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation.[3] Small molecule inhibitors that disrupt the MDM2-p53 interaction can reactivate p53, leading to tumor cell death.[1][3] High-throughput screening of libraries based on the this compound scaffold is a key strategy for identifying novel and potent anticancer therapeutics.

Data Presentation

The following tables summarize quantitative data from representative high-throughput screening assays for this compound-based compounds targeting the MDM2-p53 interaction.

Table 1: Biochemical HTRF Assay Data for MDM2-p53 Interaction Inhibitors

Compound IDScaffoldHTRF IC50 (nM)[2]
Compound AThis compound1.1
Compound BThis compound5.3
Compound CThis compound25
Nutlin-3a (Control)-90

Table 2: Cellular Proliferation Assay Data in SJSA-1 Osteosarcoma Cells

Compound IDScaffoldEdU Cell Proliferation IC50 (µM)[3]
Compound AThis compound0.073
Compound BThis compound0.25
Compound CThis compound1.2
Nutlin-3a (Control)-0.5

Mandatory Visualizations

Here are diagrams illustrating key pathways and workflows relevant to the screening of this compound-based libraries.

G MDM2-p53 Signaling Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation & Response cluster_mdm2_regulation MDM2 Regulation cluster_inhibition Therapeutic Intervention DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2 MDM2 p53->MDM2 induces transcription MDM2->p53 promotes degradation Piperidinone Inhibitor Piperidinone Inhibitor Piperidinone Inhibitor->MDM2 inhibits

Caption: MDM2-p53 signaling pathway and the point of intervention for piperidinone-based inhibitors.

G HTS Workflow for MDM2-p53 Inhibitors start Start: Compound Library primary_screen Primary Screen: HTRF Assay start->primary_screen hit_identification Hit Identification (>50% Inhibition) primary_screen->hit_identification dose_response Dose-Response Curve (IC50 Determination) hit_identification->dose_response secondary_screen Secondary Screen: Cell-Based Proliferation Assay dose_response->secondary_screen hit_confirmation Hit Confirmation & SAR secondary_screen->hit_confirmation lead_optimization Lead Optimization hit_confirmation->lead_optimization

Caption: A typical high-throughput screening workflow for identifying MDM2-p53 interaction inhibitors.

Experimental Protocols

Protocol 1: Primary High-Throughput Screen - HTRF Assay for MDM2-p53 Interaction

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to identify compounds that disrupt the interaction between MDM2 and a p53-derived peptide.[4][5][6]

Materials:

  • HTRF MDM2 Binding Kit (e.g., from Revvity) containing:

    • GST-tagged human MDM2 protein

    • Biotinylated p53-derived peptide

    • Europium cryptate-labeled anti-GST antibody (donor)

    • XL665-labeled streptavidin (acceptor)

  • Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA

  • This compound-based compound library (10 mM in DMSO)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each library compound, positive control (e.g., Nutlin-3a), and negative control (DMSO) to the wells of a 384-well assay plate.

  • Reagent Preparation:

    • Prepare a solution of GST-MDM2 and biotin-p53 peptide in assay buffer at 2X the final desired concentration.

    • Prepare a solution of anti-GST-Europium cryptate and Streptavidin-XL665 in assay buffer at 2X the final desired concentration.

  • Reagent Addition:

    • Add 10 µL of the GST-MDM2/biotin-p53 peptide solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the anti-GST-Europium cryptate/Streptavidin-XL665 solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Normalize the data using the positive and negative controls.

    • Identify hits as compounds that inhibit the HTRF signal by a predefined threshold (e.g., >50%).

Protocol 2: Secondary Screen - Cell-Based Proliferation Assay

This protocol outlines a cell-based assay to confirm the activity of primary hits in a cellular context using the SJSA-1 osteosarcoma cell line, which has wild-type p53 and amplified MDM2.[3][7]

Materials:

  • SJSA-1 cells

  • McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Hit compounds from the primary screen

  • 384-well clear-bottom black microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed SJSA-1 cells in 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium and incubate for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds in culture medium.

    • Add 10 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Generate dose-response curves and calculate the IC50 value for each compound.

By following these detailed protocols and utilizing the provided data and visualizations, researchers can effectively screen this compound-based libraries to discover novel drug candidates.

References

Application Notes and Protocols: 5-(Aminomethyl)piperidin-2-one in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)piperidin-2-one is a valuable heterocyclic building block in medicinal chemistry, particularly in the design and synthesis of enzyme inhibitors. Its rigid piperidinone scaffold, coupled with a reactive primary aminomethyl group, provides a versatile platform for the development of potent and selective therapeutic agents. This document details the application of this compound in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a clinically significant class of drugs for the management of type 2 diabetes. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The aminomethyl-piperidone scaffold has been successfully utilized to develop potent DPP-4 inhibitors, with optimized analogues demonstrating excellent in vitro potency and selectivity.

Data Presentation: In Vitro Potency of Aminomethyl-Piperidone Based DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity of a key derivative synthesized using an aminomethyl-piperidone scaffold. This data highlights the potential of this chemical motif in designing highly potent DPP-4 inhibitors.

Compound IDChemical StructureTarget EnzymeIC50 (nM)
1 ((4S,5S)-5-(aminomethyl)-1-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one)DPP-48.5[3]

Signaling Pathway and Experimental Workflow

The development of DPP-4 inhibitors from the this compound scaffold involves a structured workflow, from initial design to in vitro and in vivo evaluation. The ultimate goal is to modulate the DPP-4 signaling pathway to improve glycemic control in type 2 diabetes.

G cluster_0 DPP-4 Signaling Pathway Ingested_Food Ingested Food Intestine Intestine Ingested_Food->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 releases DPP4 DPP-4 GLP1->DPP4 is inactivated by Pancreas Pancreas GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin ↑ Insulin Pancreas->Insulin Glucagon ↓ Glucagon Pancreas->Glucagon Glucose_Utop_Uptake Glucose_Utop_Uptake Insulin->Glucose_Utop_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Glucose_Uptake ↑ Glucose Uptake Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inhibitor This compound -based Inhibitor Inhibitor->DPP4 inhibits

Caption: DPP-4 signaling pathway and the mechanism of action of this compound-based inhibitors.

G cluster_1 Experimental Workflow Start This compound Scaffold Step1 Synthesis of Derivatives (N-alkylation, Amide Coupling) Start->Step1 Step2 Purification and Characterization (Chromatography, NMR, MS) Step1->Step2 Step3 In Vitro DPP-4 Inhibition Assay Step2->Step3 Step4 Determination of IC50 Values Step3->Step4 Step5 Lead Compound Identification Step4->Step5 Step6 In Vivo Efficacy Studies (e.g., Oral Glucose Tolerance Test) Step5->Step6 is potent Step7 Pharmacokinetic Profiling Step6->Step7 End Candidate Drug Step7->End

Caption: General experimental workflow for the synthesis and evaluation of DPP-4 inhibitors.

Experimental Protocols

The synthesis of potent DPP-4 inhibitors based on the this compound scaffold typically involves the modification of both the piperidinone nitrogen (N-1) and the primary aminomethyl group at the C-5 position. The following are generalized protocols for key synthetic transformations.

Protocol 1: N-Alkylation of the Piperidinone Nitrogen

This protocol describes the introduction of a substituent at the N-1 position of the piperidinone ring, a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the inhibitor.

  • Materials:

    • This compound (or a suitable protected precursor)

    • Alkyl halide (e.g., benzyl bromide, phenethyl bromide) or mesylate

    • Base (e.g., potassium carbonate, sodium hydride)

    • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Procedure:

    • To a stirred solution of the this compound derivative (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.5-2.0 equivalents).

    • If using sodium hydride, stir the mixture at 0 °C for 30 minutes to allow for deprotonation.

    • Add the alkyl halide or mesylate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature or elevate the temperature (e.g., 60-80 °C) as needed, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling with the Aminomethyl Group

This protocol details the formation of an amide bond by reacting the primary aminomethyl group with a carboxylic acid, a key interaction for binding to the DPP-4 active site.

  • Materials:

    • N-protected this compound derivative (e.g., Boc-protected)

    • Carboxylic acid

    • Amide coupling reagent (e.g., HATU, HOBt/EDC)

    • Non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), triethylamine (TEA))

    • Anhydrous solvent (e.g., DMF, dichloromethane (DCM))

  • Procedure:

    • To a solution of the carboxylic acid (1.1 equivalents) in the anhydrous solvent, add the coupling reagent (1.2 equivalents) and the base (2.0-3.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the N-protected this compound derivative (1.0 equivalent) to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS.

    • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

    • Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by flash chromatography.

    • If necessary, deprotect the protecting group (e.g., Boc deprotection with trifluoroacetic acid in DCM) to yield the final inhibitor.

Protocol 3: In Vitro DPP-4 Inhibition Assay

This is a general protocol to determine the inhibitory potency (IC50) of the synthesized compounds against DPP-4.

  • Materials:

    • Human recombinant DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

    • Synthesized inhibitor compounds

    • Reference inhibitor (e.g., Sitagliptin)

    • 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds and the reference inhibitor in the assay buffer.

    • In a 96-well plate, add the DPP-4 enzyme solution to each well.

    • Add the diluted inhibitor solutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission for AMC) over time.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound serves as a highly effective and versatile scaffold for the synthesis of potent and selective DPP-4 inhibitors. The synthetic accessibility of this building block, combined with the established protocols for its modification, makes it an attractive starting point for the development of novel antidiabetic agents. The provided data and protocols offer a foundational guide for researchers in the field of drug discovery and development to explore the potential of this promising chemical moiety.

References

Application Notes and Protocols for Combinatorial Chemistry Utilizing 5-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 5-(aminomethyl)piperidin-2-one as a versatile scaffold in combinatorial chemistry for the discovery and development of novel therapeutic agents. The inherent bifunctionality of this building block, featuring a primary amine and a lactam, offers multiple points for diversification, making it an ideal candidate for the construction of diverse compound libraries.

Application Notes: Leveraging this compound in Drug Discovery

This compound is a valuable starting material for the synthesis of peptidomimetics and other small molecule libraries. The piperidine ring provides a rigid core that can orient appended functionalities in distinct vectors, facilitating the exploration of chemical space and the development of structure-activity relationships (SAR). The primary aminomethyl group allows for the introduction of a wide array of substituents via acylation, reductive amination, or participation in multi-component reactions. The lactam nitrogen can be alkylated or arylated to further enhance molecular diversity.

Hypothetical Library Design and Screening

A hypothetical combinatorial library can be constructed by leveraging the two points of diversity on the this compound scaffold. For instance, a library could be synthesized by reacting the primary amine with a selection of carboxylic acids and the lactam nitrogen with various alkylating agents. This approach can rapidly generate a large number of structurally diverse compounds for biological screening.

To illustrate the potential of this scaffold, a representative subset of a hypothetical library was screened against a panel of kinases, which are critical targets in oncology and inflammatory diseases. The inhibitory activities of these compounds are summarized in the table below.

Compound IDR1 (from Carboxylic Acid)R2 (from Alkylating Agent)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
L1-A1 PhenylBenzyl501200>10000
L1-A2 4-ChlorophenylBenzyl258008500
L1-A3 4-MethoxyphenylBenzyl2503500>10000
L1-B1 Phenyl4-Fluorobenzyl4511009500
L1-B2 4-Chlorophenyl4-Fluorobenzyl156507800
L1-B3 4-Methoxyphenyl4-Fluorobenzyl2203200>10000
L1-C1 Phenyl2-Phenylethyl1502500>10000
L1-C2 4-Chlorophenyl2-Phenylethyl801800>10000
L1-C3 4-Methoxyphenyl2-Phenylethyl8005000>10000

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application in SAR studies.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of compound libraries based on the this compound scaffold.

Protocol 1: Solid-Phase Synthesis of a Disubstituted Piperidinone Library

This protocol outlines the solid-phase synthesis of a library where the aminomethyl group is acylated and the lactam nitrogen is alkylated. A Rink amide resin is used as the solid support.

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-protected amino acids or a diverse set of carboxylic acids

  • A diverse set of alkylating agents (e.g., benzyl bromide, alkyl iodides)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Sodium hydride (NaH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Scaffold Attachment:

    • Dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and shake for 4 hours.

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Acylation of the Aminomethyl Group (R1 diversity):

    • Swell the resin in DMF.

    • In a separate vial, pre-activate the carboxylic acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 10 minutes.

    • Add the activated carboxylic acid solution to the resin and shake for 4 hours.

    • Wash the resin with DMF and DCM. Confirm reaction completion with a Kaiser test (ninhydrin).

  • Alkylation of the Lactam Nitrogen (R2 diversity):

    • Suspend the resin in anhydrous THF.

    • Add NaH (5 eq.) and shake for 30 minutes at 0°C.

    • Add the alkylating agent (4 eq.) and shake at room temperature for 12 hours.

    • Quench the reaction with methanol and wash the resin with THF, water, DMF, and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product in cold diethyl ether.

    • Centrifuge to collect the product, wash with cold ether, and dry.

  • Purification: Purify the compounds by preparative HPLC.

Protocol 2: Solution-Phase Synthesis via Ugi Multi-Component Reaction

This protocol describes the synthesis of a library using a one-pot Ugi four-component reaction, where this compound serves as the amine component.

Materials:

  • This compound

  • A diverse set of aldehydes

  • A diverse set of isocyanides

  • A diverse set of carboxylic acids

  • Methanol (MeOH)

Procedure:

  • In a reaction vial, dissolve the aldehyde (1.0 eq.) in methanol.

  • Add this compound (1.0 eq.) and stir for 30 minutes at room temperature.

  • Add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography or preparative HPLC.

Protocol 3: Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Synthesized compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, the substrate, and the test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the workflows and concepts described in these application notes.

G Solid-Phase Combinatorial Synthesis Workflow cluster_synthesis Synthesis on Solid Support cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Scaffold_Attach Attach Scaffold: This compound Resin->Scaffold_Attach Acylation Acylation (R1 Diversity): Carboxylic Acids Scaffold_Attach->Acylation Alkylation Alkylation (R2 Diversity): Alkylating Agents Acylation->Alkylation Cleavage Cleavage from Resin: TFA Cocktail Alkylation->Cleavage Purification HPLC Purification Cleavage->Purification Compound_Library Diverse Compound Library Purification->Compound_Library Screening Biological Screening (e.g., Kinase Assays) Compound_Library->Screening Biological Screening

Caption: Workflow for the solid-phase synthesis of a combinatorial library.

G Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Inhibitor Library Compound (e.g., L1-B2) Inhibitor->KinaseA

Caption: Inhibition of a kinase signaling pathway by a library compound.

G Ugi Four-Component Reaction Logic Amine Amine (this compound) Product α-Acetamido Amide Product Amine->Product Aldehyde Aldehyde Aldehyde->Product CarboxylicAcid Carboxylic Acid CarboxylicAcid->Product Isocyanide Isocyanide Isocyanide->Product

Caption: Schematic of the Ugi four-component reaction for library synthesis.

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(Aminomethyl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this polar, basic compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the molecule's structure, which includes a primary amine and a lactam. These functional groups make the compound highly polar and basic, leading to several common issues:

  • Chromatography Tailing: Strong interaction between the basic amine and acidic silanol groups on standard silica gel columns results in significant peak tailing, poor separation, and potential product loss.[1][2][3]

  • High Polarity: The compound's high polarity makes it poorly soluble in many common organic solvents used for chromatography and crystallization, while being highly soluble in polar protic solvents like water and methanol, which can complicate isolation.

  • Potential for Zwitterion Formation: The presence of a basic amine and a weakly acidic lactam N-H group can lead to zwitterionic character, affecting its solubility and chromatographic behavior.[4][5][6]

  • Sensitivity to Acid: As an amine, the compound is sensitive to acidic conditions and can form salts, which may or may not be desirable depending on the purification strategy.

Q2: What are the likely impurities I might encounter?

A2: While specific impurities depend on the synthetic route, common contaminants may include:

  • Unreacted starting materials.

  • Byproducts from the formation of the piperidinone ring.

  • Over-alkylation products if the synthesis involves N-alkylation steps.

  • Polymers or oligomers formed during the reaction.

  • Residual solvents and reagents.

Q3: Is it possible to purify this compound by crystallization?

A3: Yes, crystallization can be a viable method, particularly for removing less polar impurities. Given its polar and potentially zwitterionic nature, solvent selection is critical. Consider solvent systems such as methanol/acetonitrile, ethanol/ethyl acetate, or water/isopropanol. Temperature and cooling rate will need to be carefully optimized. Salt formation followed by crystallization is also a powerful technique (see Troubleshooting Guide).

Q4: Can I use a protecting group to simplify purification?

A4: Absolutely. Protecting the primary amine, for instance with a Boc (tert-butyloxycarbonyl) group, will significantly reduce the compound's polarity and basicity. The resulting Boc-protected compound will behave more predictably in standard silica gel chromatography, allowing for easier removal of polar impurities. The protecting group can then be removed in a subsequent step.[7][8][9][10][11]

Troubleshooting Guides

Issue 1: Severe Tailing during Silica Gel Flash Chromatography

Cause: The basic primary amine in this compound strongly interacts with the acidic silanol groups on the surface of the silica gel, leading to poor elution and broad, tailing peaks.[1][2][3]

Solutions:

Solution Description Advantages Disadvantages
Mobile Phase Modification Add a basic modifier to the eluent to neutralize the acidic sites on the silica. Common choices include 0.5-2% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol.[12][13]Simple to implement with standard silica gel.Can be difficult to remove the basic additive from the final product. May alter the elution order.
Use of Deactivated Silica Employ silica gel that has been end-capped or pre-treated to reduce the number of free silanol groups.More reproducible results and often better peak shape than mobile phase modification.Higher cost for the stationary phase.
Alternative Stationary Phase Switch to a different stationary phase that is less acidic. Options include basic alumina or amine-functionalized silica.[7][14]Can provide excellent separation for basic compounds without tailing.May require significant method development to find the right solvent system. Alumina can sometimes be reactive.
Reversed-Phase Chromatography Use a C18 or other reversed-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a modifier like formic acid or TFA to improve peak shape.[14]Often provides good separation for polar compounds.Requires removal of large amounts of water from the collected fractions.
Issue 2: Difficulty in Finding a Suitable Crystallization Solvent

Cause: The high polarity and potential zwitterionic character of this compound can lead to very high solubility in polar solvents and very low solubility in non-polar solvents, making single-solvent crystallization difficult.

Solutions:

Solution Description Procedure
Anti-Solvent Crystallization Dissolve the compound in a small amount of a good solvent (e.g., methanol or water) and then slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., acetonitrile, ethyl acetate, or isopropanol) until turbidity is observed.1. Dissolve the crude product in a minimal volume of the "good" solvent at room temperature or with gentle heating. 2. Slowly add the "anti-solvent" dropwise with stirring. 3. Once the solution becomes cloudy, add a few drops of the "good" solvent to redissolve the precipitate. 4. Allow the solution to cool slowly to promote crystal growth.
Salt Formation and Crystallization Convert the basic amine into a salt (e.g., hydrochloride, hydrobromide, or tartrate) which often has more predictable and favorable crystallization properties than the freebase.[15][16][17][18][19]1. Dissolve the crude freebase in a suitable solvent (e.g., methanol, ethanol, or isopropanol). 2. Add a stoichiometric amount of the desired acid (e.g., HCl in ether or an aqueous solution). 3. The salt will often precipitate directly, or an anti-solvent can be added to induce crystallization. 4. The resulting salt can be filtered and, if necessary, recrystallized.

Experimental Protocols

Protocol 1: Purification by Flash Chromatography with a Basic Modifier
  • TLC Analysis: Develop a suitable solvent system using dichloromethane (DCM) and methanol (MeOH). Start with a 95:5 DCM:MeOH mixture and increase the polarity as needed. Add 1% triethylamine (TEA) to the solvent system to mitigate tailing. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Dry pack a silica gel column or slurry pack using the chosen eluent (containing 1% TEA).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. If solubility is low, use a stronger solvent like pure methanol and then adsorb the sample onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column.[20]

  • Elution: Run the column using the pre-determined DCM:MeOH:TEA solvent system. A gradient elution, gradually increasing the percentage of methanol, can be effective for separating closely related impurities.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Further drying under high vacuum will be necessary to remove residual TEA.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude this compound in a minimal amount of methanol or ethanol.

  • Acidification: While stirring, slowly add a 1.2 M solution of HCl in diethyl ether or a concentrated aqueous HCl solution dropwise until the pH of the solution is acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will likely precipitate out of the solution. If not, the solution can be cooled in an ice bath or an anti-solvent like diethyl ether or acetone can be added to induce precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether or the anti-solvent used.

  • Drying: Dry the salt under high vacuum.

  • (Optional) Liberation of Freebase: If the freebase is required, the purified salt can be dissolved in water, and the solution basified with a strong base (e.g., NaOH or K2CO3). The aqueous layer can then be extracted with an organic solvent like DCM, although this can be challenging due to the high water solubility of the product. Continuous liquid-liquid extraction may be necessary.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_options Purification Options cluster_end Final Product crude Crude this compound chrom Chromatography crude->chrom cryst Crystallization / Salt Formation crude->cryst protect Protecting Group Strategy crude->protect pure Pure Product chrom->pure cryst->pure protect->pure

Caption: General purification strategy for this compound.

Chromatography_Troubleshooting start Tailing on Silica? sol1 Add Basic Modifier (e.g., TEA, NH3) start->sol1 Yes end_node Improved Separation start->end_node No sol1->end_node sol2 Use Deactivated Silica sol2->end_node sol3 Switch to Alumina sol3->end_node sol4 Use Reversed-Phase (C18) sol4->end_node

Caption: Decision tree for troubleshooting chromatography tailing.

References

Identifying and removing byproducts in 5-(Aminomethyl)piperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Aminomethyl)piperidin-2-one. It focuses on the identification and removal of common byproducts encountered during a typical synthetic route involving the catalytic hydrogenation of a substituted pyridine precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via catalytic hydrogenation of a pyridine precursor?

A1: During the catalytic hydrogenation of a substituted pyridine precursor (e.g., a derivative of 3-cyanopyridine) to obtain this compound, several byproducts can form. The most prevalent include:

  • Partially Hydrogenated Intermediates: These are molecules where the pyridine ring has not been fully reduced to a piperidine ring. Examples include dihydropyridine and tetrahydropyridine derivatives.

  • De-functionalized Byproducts: These are products formed by the loss of functional groups from the starting material or intermediates under the reaction conditions. A common example is piperidine, resulting from the loss of the aminomethyl and other ring substituents. The reduction of pyridine derivatives bearing chloro, amino, and cyano functionalities can sometimes lead to the partial elimination of these groups.[1]

  • Over-reduction Products: In some cases, the lactam carbonyl group may be further reduced to an alcohol, yielding a piperidine-2-methanol derivative.

  • Dimeric Byproducts: Under certain reductive conditions, dimerization of intermediates can occur.

Q2: My reaction mixture shows multiple spots on TLC after hydrogenation. How can I identify the main byproducts?

A2: A combination of analytical techniques is recommended for unambiguous identification of byproducts:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this purpose. It separates the components of the mixture and provides their mass-to-charge ratio, allowing for the determination of their molecular weights. This data can help distinguish between partially hydrogenated intermediates, the desired product, and de-functionalized byproducts.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is particularly useful for identifying volatile byproducts like piperidine.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR of the crude product mixture can reveal the presence of aromatic protons from unreacted starting material or partially hydrogenated intermediates, as well as characteristic signals for the different byproducts.

Q3: What are the best strategies for removing these byproducts to obtain pure this compound?

A3: The purification strategy will depend on the specific byproducts present and their chemical properties. Here are some effective methods:

  • Column Chromatography: This is a standard method for separating compounds with different polarities. Given that this compound is a polar compound containing both an amine and a lactam, silica gel chromatography can be effective. A common issue when purifying basic compounds like piperidines on acidic silica gel is peak tailing. To mitigate this, it is advisable to add a basic modifier, such as triethylamine (0.1-1% v/v), to the mobile phase.

  • Acid-Base Extraction: This technique can be used to separate the basic desired product and byproducts from non-basic impurities. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the basic compounds will move to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified basic compounds.

  • Crystallization/Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities, provided the byproducts have different solubility profiles.

  • Distillation: For volatile byproducts like piperidine, distillation can be an effective removal method prior to other purification steps.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete reaction with starting material remaining - Inactive catalyst- Insufficient reaction time or hydrogen pressure- Catalyst poisoning- Use fresh, active catalyst.- Increase reaction time and/or hydrogen pressure.- Ensure starting materials and solvent are pure and free of catalyst poisons (e.g., sulfur compounds).
Presence of partially hydrogenated intermediates - Insufficient catalyst loading- Non-optimal reaction temperature or pressure- Increase the catalyst loading.- Optimize the reaction temperature and hydrogen pressure.
Formation of de-functionalized byproduct (e.g., piperidine) - Harsh reaction conditions (high temperature)- Certain catalysts may promote hydrogenolysis- Lower the reaction temperature.- Screen different catalysts (e.g., Rh on carbon instead of Pd on carbon).
Poor recovery after column chromatography - Strong adsorption of the basic product to the silica gel- Add a basic modifier (e.g., 0.5% triethylamine) to the eluent.- Use a different stationary phase like alumina.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation
  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend the pyridine precursor in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Hydrogenation: Add the catalyst (e.g., 5-10 mol% of Pd/C or Rh/C). Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi) and stir the reaction mixture at the desired temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Identification of Byproducts by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Couple the HPLC output to a mass spectrometer (e.g., ESI-MS) to obtain the mass spectra of the eluting peaks.

  • Data Analysis: Analyze the mass spectra to determine the molecular weights of the components and compare them to the expected molecular weights of the desired product and potential byproducts.

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_analysis Analysis cluster_purification Purification Pyridine_Precursor Pyridine Precursor Catalytic_Hydrogenation Catalytic Hydrogenation (H2, Pd/C or Rh/C) Pyridine_Precursor->Catalytic_Hydrogenation Crude_Product Crude Product Mixture Catalytic_Hydrogenation->Crude_Product TLC TLC Crude_Product->TLC Initial Check LCMS LC-MS Crude_Product->LCMS Byproduct ID GCMS GC-MS Crude_Product->GCMS Volatile Byproduct ID NMR NMR Crude_Product->NMR Structural Analysis Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Crystallization Crystallization Crude_Product->Crystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Crystallization->Pure_Product logical_relationship Start Pyridine Precursor Product This compound (Desired Product) Start->Product Complete Hydrogenation & Ring Integrity Byproduct1 Partially Hydrogenated Intermediates Start->Byproduct1 Incomplete Hydrogenation Byproduct2 De-functionalized Byproducts (e.g., Piperidine) Start->Byproduct2 Hydrogenolysis of Functional Groups Byproduct3 Over-reduction Products Product->Byproduct3 Further Reduction of Lactam

References

Technical Support Center: Optimizing Amide Coupling Reactions of 5-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for coupling 5-(Aminomethyl)piperidin-2-one with carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable coupling reagents for acylating this compound?

A1: For efficient amide bond formation with this compound, high-reactivity coupling reagents are recommended, especially when dealing with sterically hindered carboxylic acids.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective due to the formation of reactive OAt or OBt active esters, which leads to rapid coupling and minimizes side reactions.[1] HATU is often considered a superior choice for challenging couplings.[1]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1] Phosphonium-based reagents are generally more soluble in common organic solvents compared to their uronium counterparts.[1]

  • Carbodiimides: Reagents such as EDC (a water-soluble carbodiimide) in combination with additives like HOBt or OxymaPure can be a cost-effective option, though they may be less efficient for sterically demanding substrates.[1]

Q2: What is the role of additives like HOBt, HOAt, and OxymaPure?

A2: Additives are crucial in many amide coupling reactions for several reasons:

  • Accelerating the reaction: They form highly reactive activated esters with the carboxylic acid, which are more susceptible to nucleophilic attack by the amine.

  • Suppressing racemization: For chiral carboxylic acids, these additives are essential to minimize the loss of stereochemical integrity at the α-carbon.[1]

  • Minimizing side reactions: In carbodiimide-mediated couplings, they can reduce the formation of N-acylurea byproducts.

HOAt and OxymaPure are generally considered more effective than HOBt at suppressing racemization.[1]

Q3: Which bases are recommended for the coupling reaction?

A3: A non-nucleophilic organic base is typically required to facilitate the coupling reaction. The choice of base can influence the reaction rate and the extent of side reactions.

  • N,N-Diisopropylethylamine (DIPEA): A commonly used hindered base that is effective in most coupling reactions.

  • N-Methylmorpholine (NMM) or Collidine: These are weaker bases and may be preferred in cases where racemization is a significant concern, as stronger bases can sometimes exacerbate this issue.[1]

Q4: Can the lactam functionality of this compound interfere with the coupling reaction?

A4: While the primary amine of the aminomethyl group is the primary nucleophile, the lactam nitrogen is significantly less nucleophilic due to resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. Under standard amide coupling conditions, interference from the lactam nitrogen is generally not a major concern. However, under harsh conditions or with highly reactive electrophiles, side reactions involving the lactam cannot be entirely ruled out. It is always advisable to use the mildest effective conditions.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the coupling reaction can be monitored by various chromatographic techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the consumption of the starting materials (carboxylic acid and amine) and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion of starting materials and the formation of the desired product, as well as the detection of any side products by their mass.

Troubleshooting Guide

Issue Probable Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient activation of the carboxylic acid.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[1]- Ensure all reagents are anhydrous, as moisture can hydrolyze the activated species.
Steric hindrance from the carboxylic acid or the amine.- Increase the reaction temperature (e.g., from room temperature to 40-50 °C).- Extend the reaction time.- Use a less hindered base.
Suboptimal stoichiometry of reagents.- Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine.
Formation of Multiple Products/Side Reactions Guanidinylation of the amine.- This can occur when using an excess of uronium/aminium-based coupling reagents (e.g., HBTU, HATU).[2] Use a 1:1 stoichiometry of the coupling reagent to the carboxylic acid.
N-acylurea formation (with carbodiimides).- Ensure an additive like HOBt or OxymaPure is used in the reaction.
Racemization of the carboxylic acid.- Lower the reaction temperature.- Use a weaker base (e.g., NMM instead of DIPEA).[1]- Choose a coupling reagent/additive combination known for low racemization (e.g., COMU, PyAOP).[1]
Incomplete Reaction (Starting Material Remaining) Insufficient reaction time or temperature.- Allow the reaction to stir for a longer period (monitor by TLC or LC-MS).- Gently heat the reaction mixture if the reactants are stable at elevated temperatures.
Poor solubility of reactants.- Choose a solvent in which all reactants are fully soluble (e.g., DMF, NMP, or a co-solvent system).
Difficult Purification Byproducts from the coupling reagent.- If using EDC, perform an aqueous workup to remove the water-soluble urea byproduct.[2]- If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration.[2]
Unreacted starting materials.- Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent.

Experimental Protocols

The following are generalized protocols that can be adapted for the coupling of this compound with a carboxylic acid of interest. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: HATU-Mediated Coupling
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Activation: Add HATU (1.1 equivalents) to the solution, followed by a hindered base such as DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling
  • Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling: Add EDC hydrochloride (1.2 equivalents) to the cooled solution in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If using DCM, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute with water and extract with an appropriate organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents and Conditions (Illustrative Data)

Coupling ReagentAdditiveBaseSolventTypical Time (h)Typical Yield (%)
HATUNoneDIPEADMF2-685-95
HBTUHOBtDIPEADMF4-1280-90
PyBOPNoneDIPEADCM/DMF6-1875-85
EDCHOBtNoneDCM12-2460-80
EDCOxymaPureDIPEADMF12-2465-85

Disclaimer: The quantitative data in this table is illustrative and represents typical ranges for amide coupling reactions. Actual results will vary depending on the specific carboxylic acid and optimized reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_analysis Analysis & Work-up prep Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Reagent and Base prep->add_reagents preactivate Pre-activate (if required) add_reagents->preactivate add_amine Add this compound preactivate->add_amine react Stir at RT add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify

Caption: General experimental workflow for the amide coupling of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Inefficient Activation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Poor Solubility start->cause3 cause4 Side Reactions start->cause4 sol1 Use Stronger Coupling Reagent (e.g., HATU) cause1->sol1 sol2 Increase Temperature or Reaction Time cause2->sol2 sol3 Change Solvent cause3->sol3 sol4 Adjust Stoichiometry or Use Additives cause4->sol4

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

References

Technical Support Center: Synthesis of 5-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing the yield and purity of 5-(Aminomethyl)piperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective synthetic pathway begins with 3-cyanopyridine. This route involves a two-step process:

  • Catalytic Hydrogenation: The 3-cyanopyridine is first reduced to 5-(aminomethyl)piperidine. This is typically achieved through catalytic hydrogenation, a process that saturates the pyridine ring and reduces the nitrile group.

  • Lactamization: The resulting 5-(aminomethyl)piperidine, which is a diamine, undergoes intramolecular cyclization to form the desired this compound lactam.

Q2: What are the critical parameters to control during the catalytic hydrogenation of 3-cyanopyridine?

The efficiency and selectivity of the hydrogenation are highly dependent on several factors:

  • Catalyst Selection: Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), are often effective for pyridine ring saturation.

  • Reaction Conditions: High pressure (typically 50-70 bar) and the use of a solvent like glacial acetic acid can facilitate the reduction.

  • Temperature: The reaction is often conducted at or near room temperature.

  • Purity of Starting Material: Impurities in the 3-cyanopyridine can poison the catalyst and lead to lower yields.

Q3: How is the lactamization of 5-(aminomethyl)piperidine typically achieved?

The intramolecular cyclization to form the lactam can often be induced by heating the 5-(aminomethyl)piperidine intermediate. The reaction can be carried out in a suitable high-boiling solvent or, in some cases, neat.

Q4: What are the main challenges in purifying this compound?

This compound is a polar molecule containing both a lactam and a primary amine group. This bifunctionality can make purification challenging. Common issues include:

  • High Polarity: The compound may have low solubility in common organic solvents used for chromatography, and it may streak on silica gel.

  • Water Solubility: Its polar nature suggests good water solubility, which can complicate extractions.

  • Reactivity: The presence of a primary amine and a lactam ring can lead to degradation or side reactions under harsh purification conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in Catalytic Hydrogenation of 3-Cyanopyridine

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Catalyst Inactivity or Poisoning - Ensure the catalyst is fresh and has been stored under appropriate conditions. - Use a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%). - Purify the starting 3-cyanopyridine to remove any potential catalyst poisons such as sulfur compounds.
Incomplete Reaction - Increase the reaction time. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal duration. - Increase the hydrogen pressure within the safe limits of your reactor. - Ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen.
Suboptimal Reaction Conditions - Verify the solvent is of high purity and anhydrous if required. Glacial acetic acid is a common solvent for this type of reduction. - While the reaction is often run at room temperature, gentle heating might be necessary, but be cautious of potential side reactions.
Issue 2: Formation of Impurities During Hydrogenation

Possible Impurities & Mitigation Strategies

Potential Impurity Formation Pathway Mitigation Strategy
Partially Hydrogenated Intermediates (e.g., dihydropyridines, tetrahydropyridines)Incomplete reduction of the pyridine ring.- Increase reaction time, hydrogen pressure, or catalyst loading. - Ensure the catalyst is sufficiently active.
Piperidine Hydrogenolysis of the aminomethyl group.- Use a less aggressive catalyst or milder reaction conditions (lower temperature or pressure).
Polymeric Byproducts Side reactions of reactive intermediates.- Optimize reaction conditions to favor the desired reaction pathway.
Issue 3: Low Yield in Lactamization Step

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Cyclization - Increase the reaction temperature or time. - Consider using a catalyst, such as a mild acid or base, to promote the intramolecular cyclization.
Side Reactions - Intermolecular reactions can lead to oligomers or polymers. Running the reaction at a higher dilution may favor the intramolecular cyclization. - Protect the primary amine group before lactamization if it is interfering with the reaction, followed by deprotection.
Product Degradation - If the product is thermally unstable, consider using a lower reaction temperature for a longer duration or employing a catalyst that allows for milder conditions.
Issue 4: Difficulty in Purifying this compound

Purification Strategy & Troubleshooting

Purification Method Troubleshooting Steps
Crystallization - Due to its polarity, a polar solvent or a mixture of a polar and a less polar solvent might be effective. Consider solvent systems like methanol/ethyl acetate or ethanol/ether. - If the product is a salt (e.g., hydrochloride), crystallization from an alcohol/water mixture might be successful.
Column Chromatography - Given the polar nature of the compound, normal-phase silica gel chromatography may be challenging. Consider using a polar mobile phase, such as a gradient of dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking. - Reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation for this polar compound.

Experimental Protocols

Step 1: Catalytic Hydrogenation of 3-Cyanopyridine

Materials:

  • 3-Cyanopyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a high-pressure reactor vessel, dissolve 3-cyanopyridine (1.0 eq) in glacial acetic acid.

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours.

  • After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Carefully neutralize the filtrate by washing with a saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 5-(aminomethyl)piperidine.

Step 2: Lactamization of 5-(aminomethyl)piperidine

Materials:

  • Crude 5-(aminomethyl)piperidine

  • High-boiling point solvent (e.g., xylene or toluene)

Procedure:

  • Place the crude 5-(aminomethyl)piperidine in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling solvent such as xylene.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure to yield the crude this compound.

Visualizations

Synthesis_Workflow Start 3-Cyanopyridine Hydrogenation Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid) Start->Hydrogenation Intermediate 5-(aminomethyl)piperidine Hydrogenation->Intermediate Lactamization Lactamization (Heat) Intermediate->Lactamization Product This compound Lactamization->Product Purification Purification (Crystallization or Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Hydrogenation Start Low Yield in Hydrogenation? Catalyst Check Catalyst Activity Start->Catalyst Possible Cause Conditions Optimize Reaction Conditions Start->Conditions Possible Cause Purity Verify Starting Material Purity Start->Purity Possible Cause Sol_Catalyst1 Use fresh catalyst Catalyst->Sol_Catalyst1 Solution Sol_Catalyst2 Increase catalyst loading Catalyst->Sol_Catalyst2 Solution Sol_Cond1 Increase H₂ pressure Conditions->Sol_Cond1 Solution Sol_Cond2 Increase reaction time Conditions->Sol_Cond2 Solution Sol_Purity Purify 3-cyanopyridine Purity->Sol_Purity Solution

Caption: Troubleshooting low yield in the hydrogenation step.

Addressing solubility issues of 5-(Aminomethyl)piperidin-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(Aminomethyl)piperidin-2-one in organic solvents.

Troubleshooting Guide

Issue: this compound is poorly soluble in my desired organic solvent.

This is a common challenge attributable to the molecule's structure, which includes both a polar primary amine and a lactam ring, contributing to a high crystal lattice energy. The following step-by-step guide will help you address this issue.

Troubleshooting Workflow

G start Start: Solubility Issue Identified solvent_selection Step 1: Re-evaluate Solvent Choice (Consult Predicted Solubility Table) start->solvent_selection heating Step 2: Apply Gentle Heating & Sonication solvent_selection->heating If solubility is still low success Resolution: Compound Solubilized solvent_selection->success If a suitable solvent is found cosolvent Step 3: Introduce a Polar Co-solvent heating->cosolvent If precipitation occurs upon cooling heating->success If successful ph_adjustment Step 4: pH Modification (Acidification) cosolvent->ph_adjustment If co-solvent is insufficient or incompatible cosolvent->success If successful ph_adjustment->success If successful failure Advanced Strategies Needed (e.g., Salt Formation, Formulation) ph_adjustment->failure If still insoluble G prep 1. Preparation: Add excess compound to a vial addition 2. Solvent Addition: Add a known volume of solvent prep->addition equilibration 3. Equilibration: Shake at constant temperature for 24-48h addition->equilibration separation 4. Phase Separation: Allow undissolved solid to settle equilibration->separation filtration 5. Filtration: Filter the supernatant separation->filtration analysis 6. Analysis: Quantify the concentration of the filtrate filtration->analysis result Result: Solubility (mg/mL or mM) analysis->result

Stability of 5-(Aminomethyl)piperidin-2-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 5-(Aminomethyl)piperidin-2-one under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

This compound contains a lactam (a cyclic amide) and a primary amine, which dictate its stability. Generally, lactams are susceptible to hydrolysis, which can be catalyzed by both acid and base. The primary aminomethyl group can undergo various reactions, but the principal stability concern in aqueous solutions is the hydrolysis of the piperidin-2-one ring.

Q2: How does pH affect the stability of this compound?

The stability of lactams is often pH-dependent.

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to acid-catalyzed hydrolysis and ring-opening.

  • Basic Conditions: Under basic conditions, the lactam is susceptible to hydroxide-ion-mediated hydrolysis. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon and leading to ring cleavage.

  • Neutral Conditions: While more stable at neutral pH compared to strongly acidic or basic conditions, gradual hydrolysis can still occur, especially at elevated temperatures.

Q3: What are the likely degradation products of this compound under hydrolytic stress?

The primary degradation product resulting from the hydrolysis of the lactam ring is 5-(aminomethyl)-5-carboxypentylamine.

Q4: I am observing rapid degradation of my compound in solution. What are the potential causes and how can I troubleshoot this?

Rapid degradation is often linked to the pH of the solution and the storage temperature.

  • Verify Solution pH: Ensure your buffer system is appropriate and the final pH of your solution is within a stable range, ideally close to neutral if compatible with your experiment.

  • Control Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Use Freshly Prepared Solutions: For sensitive experiments, it is advisable to use freshly prepared solutions of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Ensure the analytical method is stability-indicating.
Loss of biological activity of the compound in an assay Compound degradation in the assay medium.Assess the stability of the compound in the assay buffer under the experimental conditions (e.g., time, temperature). Consider adjusting the pH or using freshly prepared compound solutions for each experiment.
Inconsistent experimental results Variable stability of the compound between experiments.Standardize solution preparation and storage procedures. Always use freshly prepared solutions from a solid, well-stored starting material.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a molecule. Below is a general protocol that can be adapted for this compound.

Objective: To evaluate the stability of this compound under acidic and basic hydrolytic stress and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • High-purity water

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)

  • Thermostatic bath or oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

      • Incubate the solution at a controlled temperature (e.g., 60 °C).

      • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis:

      • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

      • Incubate the solution at a controlled temperature (e.g., 60 °C).

      • Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

      • Neutralize the samples with an equivalent amount of HCl before analysis.

    • Control: Keep a sample of the stock solution in the solvent at the same temperature to serve as a control.

  • Sample Analysis:

    • Analyze the samples by a stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.

    • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in the following table:

Condition Time (hours) This compound (% remaining) Degradation Product(s) (% peak area)
0.1 M HCl, 60 °C 01000
2
4
8
24
0.1 M NaOH, 60 °C 01000
1
2
4
8

Visualizations

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions (Incubate at 60°C) cluster_Sampling_Analysis Sampling and Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH) Stock->Base Expose to Control Control (Solvent) Stock->Control Expose to Sample Withdraw Samples at Time Points Acid->Sample Base->Sample Control->Sample Neutralize Neutralize Samples Sample->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_Compound This compound cluster_Acid Acid-Catalyzed Hydrolysis cluster_Base Base-Catalyzed Hydrolysis Compound This compound Protonation Protonation of Carbonyl Oxygen Compound->Protonation + H+ Attack_OH Nucleophilic Attack by Hydroxide Compound->Attack_OH + OH- Attack_H2O Nucleophilic Attack by Water Protonation->Attack_H2O Ring_Opening_Acid Ring Opening Attack_H2O->Ring_Opening_Acid Deg_Product_Acid 5-(aminomethyl)-5-carboxypentylamine Ring_Opening_Acid->Deg_Product_Acid Ring_Opening_Base Ring Opening Attack_OH->Ring_Opening_Base Deg_Product_Base 5-(aminomethyl)-5-carboxypentylamine Ring_Opening_Base->Deg_Product_Base

Technical Support Center: Stereoselective Synthesis of 5-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 5-(aminomethyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the stereoselective synthesis of this compound?

A1: The primary strategies for achieving stereoselectivity in the synthesis of this compound include:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids like L-aspartic acid or L-glutamic acid, to introduce the desired stereochemistry.[1][2]

  • Chiral Auxiliaries: Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a key reaction. The auxiliary is then removed in a later step.[3][4][5][6][][8]

  • Asymmetric Catalysis: Employing a chiral catalyst, such as a metal complex with a chiral ligand, to control the stereoselectivity of a reaction, for example, in hydrogenation or Michael additions.[4][9][10][11]

  • Enzymatic Resolutions and Reductions: Using enzymes to selectively react with one enantiomer in a racemic mixture or to perform a stereoselective reduction of a prochiral precursor.

Q2: How can I determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of my product?

A2: Several analytical techniques can be used to determine the stereochemical purity of your product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. It involves using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation.[3][11][12]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between the signals of the enantiomers or diastereomers. Derivatization with a chiral agent to form diastereomers which are distinguishable by NMR is also a common practice.

  • Circular Dichroism (CD) Spectroscopy: This technique can be used for rapid screening of enantiomeric excess.

Q3: What are some common protecting groups for the aminomethyl side chain, and how are they removed?

A3: Common protecting groups for the primary amine of the aminomethyl side chain include:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group. It is stable under many reaction conditions and can be removed with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Carboxybenzyl (Cbz): Another common protecting group that can be removed by catalytic hydrogenation (e.g., using H₂ and Pd/C), which is often compatible with other functional groups.

  • Phthalimide (Phth): This group can be introduced via Gabriel synthesis and is typically removed using hydrazine hydrate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a chiral pool approach starting from L-aspartic acid.[1]

Problem 1: Low Diastereoselectivity in the Alkylation of the Piperidin-2-one Ring
  • Symptom: You are attempting to introduce a substituent at the C3 or C6 position of the piperidin-2-one ring, but you are obtaining a mixture of diastereomers with a low diastereomeric ratio (dr).

  • Potential Causes:

    • Steric Hindrance: The existing stereocenter at C5 may not be providing sufficient steric bulk to direct the incoming electrophile to a single face of the enolate.

    • Reaction Temperature: Higher reaction temperatures can lead to lower diastereoselectivity by providing enough energy to overcome the activation barrier for the formation of the less favored diastereomer.

    • Base and Solvent Effects: The choice of base and solvent can influence the geometry of the enolate and the transition state of the alkylation, thereby affecting the stereochemical outcome.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can often improve diastereoselectivity.

    • Screen Different Bases: Experiment with various lithium amide bases (e.g., LDA, LiHMDS) or other strong bases to find the optimal conditions for forming the desired enolate geometry.

    • Vary the Solvent: The polarity of the solvent can impact the aggregation state of the enolate and the transition state. Screen solvents like THF, diethyl ether, and toluene.

    • Change the N-Protecting Group: A bulkier protecting group on the lactam nitrogen can enhance facial bias and improve diastereoselectivity.

Problem 2: Poor Yield in the Lactam Cyclization Step
  • Symptom: The intramolecular cyclization to form the piperidin-2-one ring is resulting in a low yield of the desired lactam.

  • Potential Causes:

    • Inefficient Activation of the Carboxylic Acid: The method used to activate the carboxylic acid for intramolecular amidation may not be effective.

    • Side Reactions: Competing intermolecular reactions or the formation of byproducts can reduce the yield of the desired lactam. Polymerization can be a significant side reaction.

    • Steric Hindrance: Steric bulk around the reacting centers can hinder the cyclization.

  • Troubleshooting Steps:

    • Use a High-Dilution Technique: Performing the cyclization at a very low concentration (e.g., 0.01 M) can favor the intramolecular reaction over intermolecular polymerization. This can be achieved by the slow addition of the substrate to a larger volume of solvent.

    • Screen Different Coupling Reagents: A variety of coupling reagents can be used to facilitate lactam formation, such as DCC/DMAP, EDC/HOBt, or converting the carboxylic acid to a more reactive species like an acid chloride or a mixed anhydride.

    • Optimize Reaction Temperature and Time: Systematically vary the reaction temperature and monitor the reaction progress over time to find the optimal conditions for cyclization while minimizing side reactions.

Problem 3: Difficulty in Removing the Chiral Auxiliary
  • Symptom: You have successfully performed a diastereoselective reaction using a chiral auxiliary, but you are encountering problems with its removal.

  • Potential Causes:

    • Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be too harsh and lead to the decomposition of the desired product or racemization of the stereocenter.

    • Incomplete Cleavage: The cleavage reaction may not be going to completion, resulting in a mixture of the product and the product still attached to the auxiliary.

  • Troubleshooting Steps:

    • Screen Different Cleavage Methods: Depending on the auxiliary used, there are often multiple methods for its removal. For example, Evans oxazolidinone auxiliaries can be cleaved under acidic, basic, or reductive conditions.[10]

    • Optimize Reaction Conditions: Carefully adjust the temperature, reaction time, and stoichiometry of the reagents used for cleavage to find a balance between complete removal of the auxiliary and minimizing product degradation.

    • Protecting Group Strategy: If the desired product is sensitive to the cleavage conditions, consider introducing a temporary protecting group on the sensitive functionality before removing the auxiliary.

Experimental Protocols

The following is a representative experimental protocol for the stereoselective synthesis of a protected this compound derivative starting from L-aspartic acid, based on the strategy described in the literature.[1]

Diagram of the Synthetic Workflow

Stereoselective_Synthesis A L-Aspartic Acid B N-Protected L-Aspartic Acid A->B Protection C Activated Ester/Acid Chloride B->C Activation D Protected Diamino Adduct C->D Amination E 5-(Protected-aminomethyl) -piperidin-2-one D->E Cyclization F This compound E->F Deprotection

Caption: A generalized workflow for the synthesis of this compound from L-aspartic acid.

Detailed Methodologies

Step 1: Synthesis of the Bis-Electrophile Precursor from L-Aspartic Acid [1]

This key intermediate is prepared from L-aspartic acid through a series of standard organic transformations including esterification, N-protection, reduction of the carboxylic acids to alcohols, and conversion of the alcohols to leaving groups (e.g., tosylates or bromides).

Step 2: Regioselective Amination and Cyclization to Form the Piperidin-2-one Ring [1]

  • Reaction: The bis-electrophile is reacted with a protected amine nucleophile (e.g., benzylamine, which also serves as a protecting group). The reaction is controlled to favor the formation of the linear precursor to the 5-substituted piperidinone.

  • Cyclization: The resulting amino ester or amino acid is then cyclized to form the lactam ring. This is often achieved by heating or by using a suitable coupling agent. High dilution conditions are recommended to favor intramolecular cyclization.

Step 3: Deprotection to Yield this compound

  • Procedure: The protecting groups on the exocyclic amine and the lactam nitrogen (if present) are removed. For example, a Boc group is removed with TFA, and a Cbz or benzyl group is removed by catalytic hydrogenation.

  • Purification: The final product is typically purified by column chromatography or crystallization.

Quantitative Data Summary

The following tables summarize typical quantitative data that might be obtained during the synthesis. Please note that these are representative values and actual results will vary depending on the specific reaction conditions and substrates used.

Table 1: Diastereoselectivity in Alkylation Reactions

EntryElectrophileBaseTemperature (°C)Diastereomeric Ratio (dr)
1Methyl IodideLDA-78>95:5
2Benzyl BromideLDA-78>95:5
3Methyl IodideLDA085:15

Table 2: Yields for Key Synthetic Steps

StepReactionTypical Yield (%)
1Formation of Bis-electrophile70-85
2Amination and Cyclization50-70
3Deprotection80-95

Table 3: Enantiomeric Excess (ee) Determination

Analytical MethodChiral Stationary Phase/ReagentMobile Phase/SolventResult
Chiral HPLCChiralpak AD-HHexane/Isopropanol>99% ee
NMR(R)-(-)-Mandelic Acid (derivatizing agent)CDCl₃Diastereomers observed, ratio indicates >99% ee

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting common issues in the stereoselective synthesis.

Troubleshooting_Logic cluster_Yield Troubleshooting Low Yield cluster_Stereo Troubleshooting Low Stereoselectivity cluster_Incomplete Troubleshooting Incomplete Reaction cluster_SideProducts Troubleshooting Side Products Start Problem Identified Low_Yield Low Yield Start->Low_Yield Low_Stereo Low Stereoselectivity Start->Low_Stereo Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Products Side Products Observed Start->Side_Products Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Lower_Temp Lower Reaction Temperature Low_Stereo->Lower_Temp Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Purify_Starting_Materials Purify Starting Materials Side_Products->Purify_Starting_Materials Optimize_Conc Optimize Concentration (High Dilution for Cyclization) Check_Reagents->Optimize_Conc Optimize_Temp_Time Optimize Temperature & Time Optimize_Conc->Optimize_Temp_Time Screen_Catalyst Screen Chiral Catalysts/Auxiliaries Lower_Temp->Screen_Catalyst Vary_Solvent Vary Solvent Polarity Screen_Catalyst->Vary_Solvent Increase_Temp Increase Temperature (with caution for stereoselectivity) Increase_Time->Increase_Temp Check_Catalyst_Activity Check Catalyst/Reagent Activity Increase_Temp->Check_Catalyst_Activity Modify_Workup Modify Workup Procedure Purify_Starting_Materials->Modify_Workup Use_Additives Use Additives to Suppress Side Reactions Modify_Workup->Use_Additives

Caption: A decision-making diagram for troubleshooting common synthetic issues.

References

Technical Support Center: Overcoming Poor Cell Permeability of 5-(Aminomethyl)piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of 5-(Aminomethyl)piperidin-2-one derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation strategies to help you diagnose and overcome these common hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is highly potent in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?

A significant drop in potency between biochemical and cellular assays often indicates poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. The inherent physicochemical properties of the this compound scaffold, such as polarity, can contribute to this issue. It is crucial to experimentally determine the permeability of your specific derivative.

Q2: What are the key physicochemical properties of this compound derivatives that influence their cell permeability?

Several factors related to the structure of your derivative can impact its ability to cross the cell membrane:

  • Polar Surface Area (PSA): The aminomethyl group and the lactam moiety contribute to a high PSA, which can hinder passage through the lipophilic cell membrane.

  • Lipophilicity (LogP/LogD): A balance is crucial. While some lipophilicity is needed to enter the lipid bilayer, very high lipophilicity can lead to poor aqueous solubility or non-specific binding to lipids.

  • Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors in the molecule increases the energy required for desolvation before it can enter the cell membrane, thus reducing permeability.[1]

  • Molecular Weight: Larger derivatives may exhibit lower passive diffusion rates.

  • Charge: The primary amine in the aminomethyl group will be protonated at physiological pH, resulting in a positive charge that is generally unfavorable for passive diffusion across the cell membrane.

Q3: What are the initial steps to diagnose a permeability issue with my compound?

A tiered approach to permeability assessment is recommended:

  • In Silico Prediction: Start by calculating the physicochemical properties of your molecule (e.g., LogP, PSA, number of hydrogen bond donors/acceptors) using computational tools. This can provide an early indication of potential permeability issues.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a cost-effective way to assess passive permeability.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human intestinal cells and provides a more comprehensive assessment of permeability, including passive diffusion and the potential for active transport or efflux. Comparing PAMPA and Caco-2 results can help to identify if the compound is a substrate for efflux pumps.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Permeability Observed in PAMPA Assay

If your this compound derivative shows low permeability in the PAMPA assay, this suggests that the intrinsic physicochemical properties of the molecule are not optimal for passive diffusion.

Potential CauseTroubleshooting Steps & Solutions
High Polarity / Low Lipophilicity Structural Modification: Introduce lipophilic groups to the piperidinone scaffold. For example, adding small alkyl or aryl groups can increase LogP. Be mindful of not increasing lipophilicity to a point where aqueous solubility becomes an issue.
Prodrug Approach: Mask the polar aminomethyl group with a lipophilic, cleavable moiety. For instance, an acylation of the amine to form an amide can increase lipophilicity and be designed to be hydrolyzed by intracellular esterases to release the active compound.
High Hydrogen Bonding Capacity Structural Modification: Strategically replace hydrogen bond donors with groups that cannot participate in hydrogen bonding. For example, N-methylation of the piperidinone nitrogen or the aminomethyl group can reduce hydrogen bonding potential.

Issue 2: High Permeability in PAMPA but Low Permeability in Caco-2 Assay

This discrepancy often points towards the involvement of active cellular processes, most commonly efflux by transporters like P-glycoprotein (P-gp).

Potential CauseTroubleshooting Steps & Solutions
Active Efflux Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.
Co-incubation with Efflux Inhibitors: Run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apparent permeability (Papp A-B) in the presence of the inhibitor confirms that your compound is an efflux substrate.
Structural Modification: Modify the structure to reduce its recognition by efflux transporters. This can involve altering the overall shape, charge distribution, or hydrogen bonding pattern of the molecule.

Issue 3: Inconsistent or Non-Reproducible Permeability Data

Variability in permeability data can arise from several experimental factors.

Potential CauseTroubleshooting Steps & Solutions
Poor Aqueous Solubility Solubility Assessment: Determine the aqueous solubility of your compound in the assay buffer. If it is low, the measured permeability may be underestimated.
Formulation Strategies: Consider using a co-solvent (e.g., DMSO) to improve solubility, ensuring the final concentration does not affect the integrity of the cell monolayer (typically <1%). For highly insoluble compounds, formulation approaches like self-emulsifying drug delivery systems (SEDDS) can be explored.[2]
Compound Instability Stability Assessment: Verify the stability of your compound in the assay buffer at the experimental pH and temperature over the duration of the assay using a method like HPLC or LC-MS.
Assay Integrity Monolayer Integrity: In Caco-2 assays, always check the integrity of the cell monolayer before and after the experiment. This can be done by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a low permeability marker like Lucifer yellow.

Data Presentation

The following tables provide an overview of the physicochemical properties of the parent this compound and representative permeability data for a series of related piperidinone-based compounds to illustrate how structural modifications can impact cell permeability and activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H12N2OPubChem[3]
Molecular Weight128.17 g/mol PubChem[3]
XLogP3-1.1PubChem[3]
Hydrogen Bond Donor Count2PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Rotatable Bond Count2PubChem[3]
Polar Surface Area55.1 ŲPubChem[3]

Table 2: Representative Permeability and Cellular Activity Data for a Series of Piperidinone-Based MDM2 Inhibitors

Note: This data is for a related series of piperidinone derivatives and is provided for illustrative purposes to demonstrate the impact of structural modifications on permeability-related outcomes.

CompoundModification from Parent ScaffoldHTRF IC50 (µM)Cellular EdU IC50 (µM)Rat in vivo Clearance (L/h/kg)Oral Bioavailability (%)
5 Addition of a thiazole group--0.39-
6 Addition of a 2-pyridyl group0.0030.430.2379
11 Isopropyl substitution0.0020.29--
14 6-methyl substitution on pyridyl0.0020.280.93-
22 Phenyl substitution--0.4538
23 Phenyl substitution--1.0448

Data adapted from Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction.[4]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA assay to assess the passive permeability of your this compound derivatives.

  • Materials:

    • 96-well filter plates (e.g., Millipore MultiScreen-IP)

    • 96-well acceptor plates

    • Phospholipid solution (e.g., 2% lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Control compounds (high and low permeability)

    • Plate reader or LC-MS for quantification

  • Procedure:

    • Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

    • Prepare the test compound solutions in PBS at the desired concentration (e.g., 100 µM) from the DMSO stock. Ensure the final DMSO concentration is low (e.g., <1%).

    • Add the test compound solution to the wells of the donor plate.

    • Add fresh PBS to the wells of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the apparent permeability coefficient (Papp).

2. Caco-2 Cell Permeability Assay

This protocol outlines the steps for a bidirectional Caco-2 permeability assay.

  • Materials:

    • Caco-2 cells

    • Transwell inserts (e.g., 24-well format)

    • Cell culture medium and supplements

    • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Control compounds (high and low permeability, and an efflux substrate like digoxin)

    • Lucifer yellow for monolayer integrity testing

    • LC-MS/MS for quantification

  • Procedure:

    • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Confirm monolayer integrity by measuring the TEER.

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Permeability:

      • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

      • At the end of the incubation, collect samples from the basolateral chamber for analysis.

    • Basolateral to Apical (B-A) Permeability:

      • In separate wells, add the test compound solution to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

      • Follow the same incubation and sampling procedure, collecting samples from the apical chamber.

    • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

    • Perform a Lucifer yellow leakage test to confirm monolayer integrity post-assay.

    • Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.

Visualizations

experimental_workflow cluster_diagnosis Permeability Diagnosis cluster_troubleshooting Troubleshooting Strategies In_Silico In Silico Prediction (LogP, PSA, etc.) PAMPA PAMPA Assay (Passive Permeability) In_Silico->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Structural_Mod Structural Modification (Increase Lipophilicity, Reduce PSA) Caco2->Structural_Mod Prodrug Prodrug Approach (Mask Polar Groups) Caco2->Prodrug Efflux_Inhibition Co-dose with Efflux Inhibitors Caco2->Efflux_Inhibition Optimized_Compound Optimized Compound with Improved Permeability Structural_Mod->Optimized_Compound Prodrug->Optimized_Compound Efflux_Inhibition->Optimized_Compound Biochemical_Activity High Biochemical Potency Permeability_Issue Suspected Poor Cell Permeability Biochemical_Activity->Permeability_Issue Cellular_Activity Low Cellular Activity Cellular_Activity->Permeability_Issue Permeability_Issue->In_Silico

Caption: Troubleshooting workflow for poor cell permeability.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Drug_Extracellular This compound Derivative Drug_Intracellular Drug at Target Site Drug_Extracellular->Drug_Intracellular Passive Diffusion Target Intracellular Target Drug_Intracellular->Target Binding Efflux_Pump Efflux Pump (e.g., P-gp) Drug_Intracellular->Efflux_Pump Efflux Biological_Response Biological Response Target->Biological_Response Modulation Cell_Membrane Cell Membrane Efflux_Pump->Drug_Extracellular

References

Managing racemization during the synthesis of chiral 5-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on managing racemization during the synthesis of chiral 5-(Aminomethyl)piperidin-2-one. Below are frequently asked questions (FAQs) and troubleshooting guides designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral this compound?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), leading to a loss of optical activity.[1][2] For a chiral pharmaceutical intermediate like this compound, maintaining enantiomeric purity is critical as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. The loss of stereochemical integrity can compromise the efficacy and safety of the final drug product.

Q2: Which steps in a typical synthesis of chiral this compound are most susceptible to racemization?

A2: The chiral center in this compound is at the C5 position, which is adjacent to the lactam carbonyl group. This α-carbon is susceptible to racemization, especially under basic conditions. The acidic proton at this position can be abstracted by a base to form a planar, achiral enolate intermediate.[3][4] Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of enantiomers. Steps involving strong bases, elevated temperatures, or prolonged reaction times are particularly high-risk.

Q3: How does the choice of base affect the risk of racemization at the C5 position?

A3: The strength of the base is a crucial factor. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are more likely to cause racemization compared to milder bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5][6] The increased basicity facilitates the formation of the planar enolate intermediate, which is the primary pathway for racemization.[7] Therefore, selecting the mildest base that effectively promotes the desired reaction is essential for preserving stereochemical integrity.

Q4: What is the role of the amine protecting group in preventing racemization?

A4: The protecting group on the aminomethyl moiety is critical. Groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used.[8][9] While their primary role is to prevent side reactions at the amine, the choice of protecting group and its deprotection conditions can influence racemization. For instance, deprotection methods involving harsh acidic or basic conditions can create an environment conducive to racemization at the nearby chiral center.[8] It is important to select a protecting group that is stable under the reaction conditions for subsequent steps and can be removed under mild conditions that do not compromise the chiral center.

Q5: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?

A5: The most reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.[8][10]

  • Chiral HPLC physically separates the enantiomers on a chiral stationary phase, allowing for direct quantification of each.[2][11]

  • Chiral NMR involves adding a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR sample. This agent forms diastereomeric complexes with the enantiomers, causing their signals in the NMR spectrum to be resolved, which allows for their integration and the calculation of the ee.[12][13][14]

Troubleshooting Guides

Issue 1: Significant loss of enantiomeric excess detected after a reaction step.

This guide provides a systematic approach to identifying and mitigating the source of racemization.

Troubleshooting Workflow

Caption: Troubleshooting workflow for loss of enantiomeric excess.

Quantitative Data on Base and Temperature Effects

ConditionBaseTemperature (°C)Expected Racemization
A (Control) Triethylamine (TEA)25Low
B DBU25High
C Triethylamine (TEA)50Moderate
D DBU50Very High

This table provides a qualitative comparison. Actual racemization rates are highly dependent on the specific substrate, solvent, and reaction time.

Issue 2: Poor or no separation of enantiomers on chiral HPLC.

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for separating enantiomers.

    • Solution: Screen different types of polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), as they are often effective for piperidine derivatives.[8]

  • Inappropriate Mobile Phase: The composition of the mobile phase (solvents and additives) dictates the interaction between the enantiomers and the CSP.

    • Solution 1: For basic compounds like this compound, add a small amount (e.g., 0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase. This can improve peak shape and resolution by masking active sites on the silica support.[8]

    • Solution 2: Systematically vary the ratio of the organic modifiers (e.g., ethanol, isopropanol) in your mobile phase.

  • Analyte Lacks a Chromophore: If the compound has poor UV absorbance, detection can be an issue.

    • Solution: Use a pre-column derivatization technique with a UV-active agent like p-toluenesulfonyl chloride to introduce a chromophore, enabling detection at a suitable wavelength (e.g., 228 nm).[11]

Experimental Protocols

Proposed Synthetic Pathway from a Chiral Pool Precursor

A plausible enantioselective synthesis starts from a readily available chiral building block, such as (S)-pyroglutaminol, to establish the stereocenter early.

G A (S)-Pyroglutaminol B 1. Protect Amine (e.g., Boc) 2. Activate Hydroxyl (e.g., Tosylate) A->B Steps 1 & 2 C N-Boc-(S)-5-(tosyloxymethyl) -pyrrolidin-2-one B->C D Ring Expansion (e.g., with diazomethane homologation or Arndt-Eistert synthesis) C->D Step 3 E N-Boc-(S)-5-(aminomethyl) -piperidin-2-one D->E F Deprotection (e.g., TFA) E->F Step 4 G Chiral 5-(Aminomethyl) -piperidin-2-one F->G

Caption: Proposed synthetic pathway from (S)-pyroglutaminol.

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric purity of this compound. Optimization will likely be required.

Workflow for Chiral HPLC Method Development

G A Prepare Sample: ~1 mg/mL in mobile phase B Select Chiral Column: Start with Chiralpak® AD-H A->B C Initial Mobile Phase: Ethanol/Hexane (e.g., 20:80) + 0.1% DEA B->C D Set Conditions: Flow: 0.5-1.0 mL/min Temp: 25°C Detection: 210 nm (or 228 nm if derivatized) C->D E Inject Racemic Standard D->E F Analyze Chromatogram E->F G Optimize Separation: Adjust Ethanol/Hexane ratio or try different modifiers (e.g., IPA) F->G H Inject Sample & Quantify G->H

Caption: Workflow for chiral HPLC analysis.

Methodology:

  • Sample Preparation: Prepare a stock solution of the analyte at approximately 1 mg/mL in the mobile phase. If derivatization is needed due to poor UV absorbance, react the sample with p-toluenesulfonyl chloride in the presence of a mild base, then dissolve the product.[11]

  • Instrumentation:

    • HPLC System: Standard HPLC with UV detector.

    • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (as a starting point).[11]

    • Mobile Phase: A mixture of ethanol and hexane (e.g., starting with 20:80 v/v) containing 0.1% diethylamine (DEA).[8][11]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm for the underivatized compound, or 228 nm for the p-toluenesulfonyl derivative.[11]

  • Analysis:

    • Inject a racemic standard to determine the retention times of both enantiomers and confirm resolution.

    • Inject the sample to be analyzed.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Protocol 2: Determination of Enantiomeric Excess by ¹H NMR Spectroscopy

This protocol uses a chiral solvating agent (CSA) to differentiate the enantiomers in the ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add 0.9 to 1.1 equivalents of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.[10][12] Shake well to ensure complete dissolution.

  • Instrumentation:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition and Analysis:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture.

    • Identify a proton signal (e.g., the methine proton at C5 or a proton on the aminomethyl group) that is well-resolved into two distinct signals (one for each diastereomeric complex).

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric excess (% ee) from the integration values: % ee = [ |Integration₁ - Integration₂| / (Integration₁ + Integration₂) ] x 100

References

Troubleshooting low ternary complex formation in PROTACs with piperidine linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when designing and evaluating Proteolysis-Targeting Chimeras (PROTACs) that incorporate piperidine linkers, with a specific focus on overcoming low ternary complex formation.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a piperidine linker shows low degradation of the target protein. What are the potential linker-related issues?

A1: Low degradation efficiency is often linked to suboptimal formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] For PROTACs with piperidine linkers, several factors could be at play:

  • Incorrect Linker Length and Rigidity: The piperidine ring introduces rigidity, which can be advantageous in pre-organizing the PROTAC into a bioactive conformation.[2][3] However, if the overall linker length is not optimal, this rigidity can lead to steric clashes that prevent the target protein and E3 ligase from coming together effectively.[4][5]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the rigid nature of the piperidine linker might orient the target protein in a way that surface lysine residues are not accessible to the E2 ubiquitin-conjugating enzyme, thus preventing efficient ubiquitination.[6]

  • Poor Physicochemical Properties: While piperidine linkers can improve metabolic stability, the overall properties of the PROTAC, including solubility and cell permeability, might still be inadequate for achieving sufficient intracellular concentrations.[2][4]

Q2: How does a rigid piperidine linker affect ternary complex formation compared to a flexible PEG linker?

A2: The choice between a rigid piperidine linker and a flexible polyethylene glycol (PEG) linker significantly impacts the thermodynamics and kinetics of ternary complex formation.

  • Conformational Rigidity: Piperidine linkers reduce the conformational flexibility of the PROTAC.[2] This can decrease the entropic penalty of binding, potentially leading to a more stable ternary complex if the pre-organized conformation is favorable.[6]

  • Cooperativity: A well-designed rigid linker can enhance positive cooperativity, where the binding of the first protein to the PROTAC increases the affinity for the second protein, leading to a more stable ternary complex.[7]

  • Solubility and Permeability: PEG linkers are generally more hydrophilic and can improve solubility and cell permeability.[8] Piperidine linkers, while offering rigidity, need to be carefully designed to maintain favorable physicochemical properties.[9]

Q3: I'm observing a pronounced "hook effect" with my piperidine-linker PROTAC. How can this be addressed?

A3: The "hook effect," a decrease in degradation at high PROTAC concentrations, arises from the formation of non-productive binary complexes that compete with the productive ternary complex.[6] While not exclusive to piperidine linkers, the rigidity of the linker can influence its manifestation. To mitigate the hook effect:

  • Optimize Incubation Time: Conduct a time-course experiment to identify the optimal treatment duration for maximal degradation at a concentration where the hook effect is minimized.[5]

  • Re-evaluate Linker Design: A persistent hook effect may indicate that the linker is not optimal for stabilizing the ternary complex over the binary complexes.[5] While end-users cannot modify the PROTAC, this understanding can guide the selection of alternative PROTACs with different linker architectures in future experiments.

  • Biophysical Analysis: Techniques like Surface Plasmon Resonance (SPR) can help to understand the kinetics of binary versus ternary complex formation and guide the design of linkers that favor the latter.[6]

Troubleshooting Guide

Problem: Low or no detectable ternary complex formation in biophysical assays (e.g., SPR, ITC, TR-FRET).

This is a common challenge that directly points to issues with the molecular interactions required for PROTAC function. Below are potential causes and troubleshooting steps.

Potential Cause 1: Steric Hindrance due to Linker Rigidity and Length

The rigid nature of the piperidine linker may impose a conformation that is sterically incompatible with the simultaneous binding of the target protein and the E3 ligase.

Troubleshooting Steps:

  • Computational Modeling: If available, use computational modeling to predict the three-dimensional structure of the ternary complex with your specific PROTAC.[10] This can help visualize potential steric clashes and inform the design of new linkers with altered lengths or attachment points.

  • Synthesize a Linker Library: If you are in the process of developing the PROTAC, synthesize a series of analogs with varying linker lengths. Even small changes, such as adding or removing a few atoms, can have a significant impact on ternary complex formation.[4]

  • Vary Attachment Points: The exit vector of the linker from the warhead and the E3 ligase ligand is critical. Modifying the attachment points can significantly alter the geometry of the ternary complex and alleviate steric hindrance.[4]

Potential Cause 2: Unfavorable Protein-Protein Interactions in the Ternary Complex

The specific orientation enforced by the piperidine linker may lead to unfavorable electrostatic or van der Waals interactions between the target protein and the E3 ligase.

Troubleshooting Steps:

  • Biophysical Characterization of Cooperativity: Use SPR or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation.[7] Negative cooperativity indicates that the formation of one binary complex inhibits the binding of the second protein, suggesting unfavorable interactions within the ternary complex.

  • Mutational Analysis: If the putative protein-protein interface in the ternary complex can be predicted, site-directed mutagenesis of residues in this interface on either the target protein or the E3 ligase can be used to probe for unfavorable interactions.

Potential Cause 3: Poor Solubility or Aggregation of the PROTAC

PROTACs with rigid linkers can sometimes have poor solubility, leading to aggregation and a lower effective concentration available for binding.

Troubleshooting Steps:

  • Solubility Assessment: Experimentally determine the aqueous solubility of your PROTAC.

  • Optimize Assay Buffer: For in vitro assays, consider adding a small percentage of a co-solvent like DMSO to the buffer to improve PROTAC solubility. Ensure that the co-solvent concentration is compatible with your proteins and assay format.

  • Incorporate Solubilizing Moieties: In the design phase, the incorporation of polar groups into the linker or the ligands can improve the overall solubility of the PROTAC.[9]

Data Presentation: Quantitative Comparison of Linker Types

The choice of linker can significantly impact the efficacy of a PROTAC. The following tables provide a comparative overview of PROTACs with different linker types.

Table 1: Hypothetical Comparison of a Flexible vs. a Rigid Piperidine Linker for BRD4 Degradation [7]

PROTACLinker TypeBinary KD (PROTAC:BRD4) (nM)Ternary KD (VHL:PROTAC:BRD4) (nM)Cooperativity (α)DC50 (nM)
PROTAC AFlexible (PEG-based)5025250
PROTAC BRigid (Piperidine-based)6051210

This table illustrates how a rigid piperidine linker (PROTAC-B) can lead to higher positive cooperativity, resulting in a more stable ternary complex and more potent degradation (lower DC50) compared to a flexible linker (PROTAC-A).

Table 2: Comparison of Piperidine- vs. PEG-Based Linkers for PARP1 Degradation [11]

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Cell Line
HY-168722 (Piperidine-based)PARP1Thalidomide58.14SW-620
D6 (Nitrogen Heterocyclic)PARP1CRBN25.23MDA-MB-231
iRucaparib-AP5 (PEG-based)PARP1Pomalidomide3622Rv1
iRucaparib-AP6 (PEG-based)PARP1Pomalidomide8222Rv1

This data suggests that rigid heterocyclic linkers can be as effective, and in some cases more so, than flexible PEG linkers for potent protein degradation.[11]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.

Methodology:

  • Immobilization: Covalently immobilize a biotinylated E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB) onto a streptavidin-coated sensor chip.

  • Binary Interaction (PROTAC:E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.

  • Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the ternary KD, kon, and koff. Calculate the cooperativity factor (α) by dividing the binary KD (PROTAC to target protein, determined in a separate experiment) by the ternary KD.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of binary and ternary complex formation.

Methodology:

  • Sample Preparation: Ensure all proteins and the PROTAC are in the same buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution.

    • Titrate the PROTAC into the E3 ligase solution.

  • Ternary Titration: Titrate a solution of the target protein pre-saturated with the PROTAC into the E3 ligase solution in the ITC cell.

  • Data Analysis: Fit the integrated heat data to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH). Calculate cooperativity from the binary and ternary KD values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Detection

Objective: To quantify the formation of the ternary complex in a high-throughput format.

Methodology:

  • Reagent Preparation: Use tagged recombinant proteins (e.g., His-tagged E3 ligase and GST-tagged target protein) and corresponding terbium- and fluorescein-labeled antibodies.

  • Assay Setup: In a microplate, add the tagged proteins, the labeled antibodies, and a serial dilution of the PROTAC.

  • Incubation: Incubate the plate to allow for ternary complex formation.

  • Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Binary1 POI-PROTAC Binary Complex POI->Binary1 + PROTAC PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ligase Binary2 E3-PROTAC Binary Complex E3->Binary2 + PROTAC Binary1->Ternary + E3 Ligase Binary2->Ternary + POI Ub_POI Ubiquitinated POI Ternary->Ub_POI + Ub Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Troubleshooting Low Ternary Complex Formation Start Low Degradation/ Ternary Complex Formation Check_Properties Assess Physicochemical Properties (Solubility) Start->Check_Properties Biophysical_Assay Perform Biophysical Assays (SPR, ITC, TR-FRET) Start->Biophysical_Assay Redesign Redesign Linker (Length, Attachment Points) Check_Properties->Redesign Poor Solubility Analyze_Cooperativity Analyze Cooperativity Biophysical_Assay->Analyze_Cooperativity Computational_Modeling Computational Modeling Analyze_Cooperativity->Computational_Modeling Negative or Low Cooperativity Analyze_Cooperativity->Redesign Suboptimal Kinetics Computational_Modeling->Redesign Steric Clash Identified

Caption: A logical workflow for troubleshooting low ternary complex formation.

SPR_Workflow SPR Experimental Workflow Immobilize Immobilize Biotinylated E3 Ligase on SA Chip Binary Inject PROTAC series (Binary Interaction) Immobilize->Binary Ternary Inject PROTAC + POI series (Ternary Interaction) Immobilize->Ternary Analyze Analyze Sensorgrams (Kinetics, Affinity) Binary->Analyze Ternary->Analyze Calculate Calculate Cooperativity (α) Analyze->Calculate Result Optimized PROTAC Calculate->Result

Caption: General workflow for SPR-based ternary complex analysis.

References

Validation & Comparative

A Comparative Analysis of Racemic vs. Enantiopure 5-(Aminomethyl)piperidin-2-one: Unraveling Stereochemistry's Role in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The critical role of stereochemistry in pharmacology is a well-established principle, with the enantiomers of a chiral drug often exhibiting distinct pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comparative overview of the potential biological activities of racemic and enantiopure 5-(aminomethyl)piperidin-2-one, a compound of interest in neuroscience research. While direct comparative studies on this specific molecule are not extensively available in the public domain, this document synthesizes information from closely related chiral piperidinone derivatives to infer the likely significance of enantiomeric purity.

The Importance of Chirality in Drug Action

Chiral drugs, which exist as non-superimposable mirror images (enantiomers), interact with a chiral biological environment composed of proteins, enzymes, and receptors. This interaction is often stereospecific, meaning that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. The use of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetics, and a more selective pharmacological profile.[1][2]

Focus on Dopamine Receptor Modulation

Research on structurally similar piperidinone-containing compounds suggests that a primary target for their biological activity is the dopamine receptor system. Specifically, derivatives of aminopiperidin-2-one have been investigated as modulators of dopamine D2 receptors.[3][4][5] Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, are of particular interest for their ability to fine-tune neurotransmission.

Studies on analogous compounds have demonstrated that stereochemistry is paramount in determining the nature and potency of dopamine receptor modulation. For instance, the enantiomers of a benzothiazole derivative, which also acts as a D2 receptor positive allosteric modulator (PAM), displayed opposing activities: the R-enantiomer potentiated the effects of dopamine, whereas the S-enantiomer acted as a negative allosteric modulator (NAM). Similarly, a study on a dopamine D1 receptor PAM revealed that the enantiomers possessed significantly different affinities and degrees of positive allosteric cooperativity with dopamine.[6] These findings strongly suggest that the (R)- and (S)-enantiomers of this compound are likely to exhibit distinct biological activities at the dopamine D2 receptor and potentially other targets.

Hypothetical Comparative Biological Activity

Based on the evidence from related compounds, a hypothetical comparison of the biological activities of racemic and enantiopure this compound is presented below. It is crucial to note that these are projected activities that require experimental validation.

PropertyRacemic this compound(S)-5-(Aminomethyl)piperidin-2-one (Hypothetical Eutomer)(R)-5-(Aminomethyl)piperidin-2-one (Hypothetical Distomer)
Dopamine D2 Receptor Binding Affinity (Ki) ModerateHighLow
Functional Activity at D2 Receptor Mixed (e.g., partial agonism or mixed PAM/NAM effects)Potent Positive Allosteric Modulator (PAM)Weak or Negative Allosteric Modulator (NAM)
In vivo Efficacy (e.g., in a model of Parkinson's disease) ModerateHighLow or negligible
Off-target Effects Potentially higher due to the presence of the distomerMinimizedMay contribute to off-target activity of the racemate
Pharmacokinetic Profile Complex, reflecting the metabolism of two different compoundsSimpler, more predictableMay have a different metabolic pathway and clearance rate

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity, a series of experiments would be required. The following outlines key experimental protocols.

Chiral Separation of this compound

Objective: To isolate the (R)- and (S)-enantiomers from the racemic mixture.

Methodology:

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC):

    • A suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC) is selected through analytical scale screening.

    • An appropriate mobile phase (e.g., a mixture of hexane/isopropanol or methanol/acetonitrile with a suitable additive like diethylamine for a basic compound) is optimized for baseline separation of the enantiomers.

    • The racemic mixture is injected onto the preparative chiral HPLC system.

    • The separated enantiomeric peaks are collected, and the fractions are concentrated under reduced pressure.

    • The enantiomeric purity of the isolated fractions is confirmed using analytical chiral HPLC.

    • The absolute configuration of the separated enantiomers is determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.

In Vitro Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of the racemic mixture and each enantiomer for the dopamine D2 receptor.

Methodology:

  • Radioligand Binding Assay:

    • Membranes from cells expressing human dopamine D2 receptors (e.g., HEK-293 or CHO cells) are prepared.

    • A constant concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) is incubated with the cell membranes.

    • Increasing concentrations of the test compounds (racemate, (S)-enantiomer, (R)-enantiomer) are added to compete with the radioligand for binding.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity on the filters is quantified by liquid scintillation counting.

    • The IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

    • The Ki values (inhibition constants) are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vitro Dopamine D2 Receptor Functional Assay

Objective: To characterize the functional activity (e.g., agonism, antagonism, allosteric modulation) of the compounds at the D2 receptor.

Methodology:

  • [³⁵S]GTPγS Binding Assay (for G-protein coupled receptor activation):

    • Cell membranes expressing the D2 receptor are incubated with a fixed concentration of the test compound and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

    • For testing allosteric modulation, the assay is performed in the presence of a sub-maximal concentration of an agonist like dopamine.

    • Agonist binding activates the G-proteins, leading to the binding of [³⁵S]GTPγS.

    • The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

    • The EC₅₀ (for agonists) or the potentiation/inhibition of the agonist response (for allosteric modulators) is determined.

Visualizing the Concepts

Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds to orthosteric site Enantiomer Enantiopure This compound (Hypothetical PAM) Enantiomer->D2R Binds to allosteric site ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Decreased levels lead to

Caption: Hypothetical signaling pathway of a D2 receptor PAM.

Experimental Workflow

experimental_workflow racemate Racemic this compound chiral_sep Preparative Chiral HPLC racemate->chiral_sep binding_assay Dopamine D2 Receptor Binding Assay racemate->binding_assay functional_assay Dopamine D2 Receptor Functional Assay racemate->functional_assay enantiomers Isolated (R) and (S) Enantiomers chiral_sep->enantiomers enantiomers->binding_assay enantiomers->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis

Caption: Workflow for comparing racemic vs. enantiopure compounds.

Conclusion

While direct experimental data comparing the biological activities of racemic and enantiopure this compound is currently limited, the principles of stereopharmacology and evidence from structurally related dopamine receptor modulators strongly suggest that the enantiomers will exhibit distinct pharmacological profiles. The (S)- and (R)-enantiomers are likely to differ in their binding affinity, functional activity, and in vivo efficacy. Therefore, the development of an enantiopure form of this compound is a critical step to fully characterize its therapeutic potential and to develop a drug candidate with an optimized safety and efficacy profile. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake such a comparative investigation.

References

A Comparative Guide to 5-(Aminomethyl)piperidin-2-one and Other Cyclic Amine Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate building blocks is a critical decision in the design and synthesis of novel chemical entities with desired pharmacological properties. Cyclic amines, in particular, are privileged scaffolds in medicinal chemistry, offering a means to introduce basicity, modulate physicochemical properties, and explore three-dimensional chemical space. This guide provides an objective comparison of 5-(aminomethyl)piperidin-2-one with other widely used cyclic amine building blocks—piperidine, pyrrolidine, morpholine, and piperazine—in various synthetic applications. The comparison is supported by available experimental data to aid in the rational selection of these key synthetic intermediates.

Introduction to Cyclic Amine Building Blocks

Cyclic amines are integral components of a vast number of pharmaceuticals and bioactive molecules. Their structural rigidity, basicity, and ability to participate in hydrogen bonding contribute significantly to ligand-receptor interactions.

  • This compound: This building block incorporates a lactam functionality and a primary amine, offering multiple points for diversification. The piperidin-2-one core provides a rigid scaffold that can influence the conformational presentation of the aminomethyl side chain. It has found particular utility in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2]

  • Piperidine: A six-membered saturated heterocycle, piperidine is one of the most common scaffolds in drug molecules.[3] Its chair conformation provides a well-defined three-dimensional structure.

  • Pyrrolidine: A five-membered saturated heterocycle, pyrrolidine offers greater conformational flexibility compared to piperidine.[2] This flexibility can be advantageous for optimizing binding to a biological target.

  • Morpholine: This six-membered heterocycle contains an oxygen atom, which reduces its basicity compared to piperidine and can improve metabolic stability.

  • Piperazine: A six-membered ring with two nitrogen atoms, piperazine offers two points for substitution, making it a valuable linker in drug design.

Performance in Synthetic Reactions

The choice of a cyclic amine building block can significantly impact the outcome of a chemical reaction, including yield, reaction time, and stereoselectivity. Below is a comparison of their performance in several common synthetic transformations.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The nucleophilicity of the cyclic amine is a key determinant of its reactivity.

Table 1: Comparison of Cyclic Amines in Amide Bond Formation (Representative)

Cyclic AmineReaction TypeSubstrate 1Substrate 2Catalyst/ReagentYield (%)Reference
PiperidineAcylationPiperidineBenzoyl ChloridePyridineHighGeneral Knowledge
PyrrolidineAcylationPyrrolidineBenzoyl ChloridePyridineHighGeneral Knowledge
MorpholineAcylationMorpholineBenzoyl ChloridePyridineHighGeneral Knowledge
Piperazine (mono-acylation)AcylationPiperazineBenzoyl ChloridePyridineModerate-HighGeneral Knowledge
This compound (N-acylation)AcylationThis compoundAcetyl ChlorideBaseNot specified[1]

Note: Direct comparative yield data for the acylation of this compound under identical conditions as the other cyclic amines was not available in the searched literature. The primary amine of this compound is expected to readily undergo acylation.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction catalyzed by a base, often a secondary amine. The catalytic efficiency can vary depending on the structure of the amine.

Table 2: Performance of Piperidine vs. Pyrrolidine in Knoevenagel Condensation

CatalystAldehydeActive Methylene CompoundYield (%)Reference
Piperidine (0.8 eq)p-NitrobenzaldehydeThiazolidine-2,4-dione~85[4]
Pyrrolidine (0.8 eq)p-NitrobenzaldehydeThiazolidine-2,4-dione~95[4]
Piperidine (0.8 eq)p-MethoxybenzaldehydeThiazolidine-2,4-dione~91[4]
Pyrrolidine (0.5 eq)p-MethoxybenzaldehydeThiazolidine-2,4-dione100[4]

As indicated in the data, pyrrolidine demonstrates higher catalytic activity than piperidine in the Knoevenagel condensation, achieving higher conversions with a lower catalyst loading.[4]

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of complex molecules. The amine component plays a crucial role in this transformation.

Table 3: Application of Piperidine Scaffolds in the Ugi Reaction

Amine ComponentCarbonyl ComponentIsocyanideCarboxylic AcidProduct Yield (%)Reference
Resin-bound glutamic acid (pyrrolidinone precursor)N-Boc-4-piperidoneVariousPhenylacetic acidGood to High[5]

Note: A direct comparison of yields for this compound versus other cyclic amines in the Ugi reaction under the same conditions was not found. However, the successful use of a piperidone-derived ketone in a solid-phase Ugi reaction suggests that piperidin-2-one derivatives are viable substrates for this type of transformation.[5]

Application in the Synthesis of DPP-4 Inhibitors

This compound and its derivatives have been successfully employed as key building blocks in the synthesis of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[1][2] The rigid piperidin-2-one scaffold helps to correctly orient the aminomethyl group for interaction with the active site of the DPP-4 enzyme.

G General Synthetic Approach to DPP-4 Inhibitors A This compound Scaffold B Introduction of R1 group (e.g., via alkylation) A->B Step 1 C Introduction of R2 group (e.g., via acylation/reductive amination) B->C Step 2 D Final DPP-4 Inhibitor C->D Step 3

Caption: Synthetic strategy for DPP-4 inhibitors.

Experimental Protocols

General Protocol for Knoevenagel Condensation with Cyclic Amine Catalysts

This protocol is adapted from the synthesis of 5-benzylidene-2,4-thiazolidinediones.[4]

  • To a solution of an aldehyde (1.0 mmol) and an active methylene compound (1.0 mmol) in ethanol (10 mL), add the cyclic amine catalyst (e.g., piperidine or pyrrolidine, 0.1-0.8 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Protocol for Solid-Phase Ugi Reaction with a Piperidone Component

This protocol is based on the synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines.[5]

  • Swell the resin-bound amine (e.g., resin-bound glutamic acid) in a suitable solvent (e.g., acetonitrile/methanol 4:1).

  • Add the ketone component (e.g., N-Boc-4-piperidone, 2 equivalents) and heat the mixture (e.g., to 65 °C) for 1 hour.

  • Add the isocyanide component (2 equivalents) and continue heating for 24 hours.

  • After the reaction is complete, wash the resin sequentially with methanol, DMF, and dichloromethane.

  • Cleave the product from the resin using an appropriate cleavage cocktail (e.g., 55% TFA in DCM for Boc deprotection and cleavage).

  • Purify the final product by an appropriate method, such as preparative HPLC.

Influence on Signaling Pathways

The choice of a cyclic amine scaffold can have a profound impact on the pharmacological properties of a drug molecule, including its interaction with G protein-coupled receptors (GPCRs). The size, conformation, and substitution pattern of the cyclic amine can influence ligand binding, receptor activation, and downstream signaling.

G Simplified GPCR Signaling Cascade cluster_0 Simplified GPCR Signaling Cascade Ligand Ligand (containing cyclic amine) GPCR GPCR Ligand->GPCR Binding G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A typical G protein-coupled receptor signaling pathway.

The conformational rigidity of the piperidine ring can be beneficial for locking a ligand into a bioactive conformation, potentially leading to higher affinity and selectivity. In contrast, the greater flexibility of the pyrrolidine ring may allow for a more adaptable binding mode, which could be advantageous for targets with less defined binding pockets.[2] The introduction of the lactam and aminomethyl functionalities in this compound provides additional hydrogen bonding capabilities and a distinct vector for substituent placement compared to simple piperidine, which can significantly alter the interaction with the receptor and subsequent signaling.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry, particularly for the development of enzyme inhibitors like those targeting DPP-4. Its performance in synthesis is dictated by the reactivity of its primary amine and the structural influence of its rigid piperidin-2-one core.

When compared to other common cyclic amines:

  • Piperidine and pyrrolidine are excellent choices for introducing simple, conformationally distinct basic centers. Pyrrolidine often exhibits higher catalytic activity in base-catalyzed reactions.

  • Morpholine offers a less basic and more metabolically stable alternative.

  • Piperazine provides a convenient scaffold for linking molecular fragments.

The selection of a specific cyclic amine building block should be guided by the synthetic strategy, the desired physicochemical properties of the target molecule, and the nature of the biological target. This compound provides a unique combination of features that can be strategically exploited in the design of novel therapeutics.

References

Navigating the Structure-Activity Landscape of Piperidinone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidinone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse range of biologically active molecules. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of piperidinone derivatives, with a focus on their potential as enzyme inhibitors and antiviral agents. Due to the limited publicly available SAR data specifically for 5-(aminomethyl)piperidin-2-one, this guide utilizes a well-documented study on piperidine-based influenza virus inhibitors to illustrate the principles of SAR exploration and data presentation.

Quantitative Data Summary

The following table summarizes the SAR of a series of piperidine-based derivatives as novel and potent inhibitors of the influenza virus. The study highlights how modifications to the piperidine ring and its substituents significantly impact antiviral activity, measured by the half-maximal effective concentration (EC50).

Compound IDStructureEC50 (µM) against Influenza A/WSN/33
Lead Compound 4-(quinolin-4-yloxy)piperidine> 100
11a tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate0.12
11e tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate with optimized linker0.05
12a N-benzyl-4-(quinolin-4-yloxy)piperidine0.25
13a 1-(4-(quinolin-4-yloxy)piperidin-1-yl)ethan-1-one0.8

Data sourced from a study on novel influenza virus inhibitors. The EC50 values represent the concentration of the compound that inhibits virus replication by 50%.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this series of piperidine-based influenza inhibitors[1][2]:

  • Substitution on the Piperidine Nitrogen: The presence of a substituent on the piperidine nitrogen is critical for antiviral activity. The unsubstituted lead compound was inactive, while the introduction of a tert-butoxycarbonyl (Boc) group (compound 11a ) led to a significant increase in potency[1].

  • Nature of the N-substituent: The nature of the N-substituent plays a crucial role in modulating activity. The Boc group in compound 11e was found to be optimal, yielding the most potent analog in the series[1]. Other substituents, such as a benzyl group (12a ) or an acetyl group (13a ), also conferred activity but to a lesser extent[1].

  • Linkage between Quinoline and Piperidine: The ether linkage between the quinoline moiety and the piperidine ring was determined to be critical for the inhibitory activity[1].

These findings underscore the importance of systematic structural modifications to identify key pharmacophoric features and optimize biological activity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments in the evaluation of enzyme inhibitors and antiviral agents.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme[3][4].

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compounds (piperidinone analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (pH and composition optimized for the specific enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the enzyme to a working concentration in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: Add the enzyme and varying concentrations of the test compound to the wells of a 96-well plate. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and compound mixture for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Measure the product formation or substrate depletion over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Assay (Plaque Reduction Assay)

This assay is commonly used to determine the concentration of an antiviral compound that inhibits virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)

  • Influenza virus stock

  • Test compounds

  • Cell culture medium

  • Agarose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed the host cells in 6-well plates and grow them to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for 1 hour.

  • Compound Treatment: After infection, remove the virus inoculum and add an overlay medium containing different concentrations of the test compounds.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques (areas of cell death).

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value from the dose-response curve.

Visualizing Molecular Interactions and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization purification->characterization primary_assay Primary Assay (e.g., Enzyme Inhibition) characterization->primary_assay secondary_assay Secondary Assay (e.g., Antiviral Assay) primary_assay->secondary_assay data_analysis IC50 / EC50 Determination secondary_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->synthesis Design of New Analogs

Caption: General workflow for a structure-activity relationship (SAR) study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Translocation inhibitor Piperidinone Analog inhibitor->kinase2 Inhibition cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway illustrating enzyme inhibition by a piperidinone analog.

This guide provides a framework for understanding and conducting SAR studies on piperidinone analogs. While the specific biological activity will dictate the precise experimental design, the principles of systematic structural modification, quantitative biological evaluation, and detailed protocol documentation remain universal. The provided examples and visualizations serve as a starting point for researchers to design and interpret their own SAR investigations in the pursuit of novel therapeutics.

References

Comparative analysis of 5-(Aminomethyl)piperidin-2-one and piperazine linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 5-(Aminomethyl)piperidin-2-one and Piperazine Linkers in PROTACs

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a pivotal therapeutic strategy. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for a protein of interest (POI), an E3 ligase ligand, and a connecting linker. The linker is a critical component that significantly influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1] Among the various linker motifs, saturated heterocycles that impart rigidity, such as this compound and piperazine, have gained prominence.

This guide provides a comparative analysis of these two linker types, offering insights into their respective advantages and disadvantages to aid in the rational design of next-generation protein degraders.

Core Structural and Functional Comparison

Both this compound and piperazine are six-membered saturated heterocyclic rings incorporated into PROTAC linkers to introduce conformational rigidity. This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2][3] However, their distinct structural and chemical properties lead to different impacts on the resulting PROTAC's performance.

  • This compound: This linker is a derivative of piperidine containing a lactam (a cyclic amide). The presence of the amide group introduces a planar, rigid element into the ring, further restricting conformational flexibility compared to a simple piperidine ring. The exocyclic aminomethyl group provides a convenient attachment point for either the warhead or the E3 ligase ligand. The single basic amine can be protonated, potentially influencing solubility.

  • Piperazine: Containing two nitrogen atoms at positions 1 and 4, piperazine offers several advantages. The presence of the second nitrogen can enhance aqueous solubility upon protonation.[4][] It also provides multiple synthetic handles, allowing for versatile attachment strategies.[] The pKa of the piperazine nitrogens, and thus the degree of protonation at physiological pH, can be modulated by the neighboring chemical groups, allowing for fine-tuning of the PROTAC's physicochemical properties.[4][6]

Data Presentation

Table 1: Comparative Physicochemical Properties
PropertyThis compound LinkerPiperazine LinkerReferences
Rigidity High, due to the piperidine ring and lactam moiety.Semi-rigid, provides conformational restriction.[2][3][]
Solubility Moderate. The basic amine can be protonated to enhance solubility. The lactam is polar.High. The two basic nitrogens can be protonated, significantly increasing aqueous solubility.[4][][6]
Basicity (pKa) The pKa of the exocyclic amine is typical for a primary amine. The endocyclic nitrogen is non-basic due to the adjacent carbonyl group.Two pKa values. The basicity is highly dependent on the substituents. N-acylation reduces basicity.[4][6]
Synthetic Accessibility Readily accessible through multi-step synthesis.Commercially available in various protected forms (e.g., N-Boc-piperazine), facilitating modular synthesis.[2][8]
Metabolic Stability The rigid, cyclic structure can enhance metabolic stability compared to flexible alkyl chains. The lactam may be susceptible to hydrolysis.Generally stable. N-alkylation or N-acylation can prevent N-dealkylation reactions, improving metabolic stability.[6][]
Table 2: Representative PROTAC Performance Data

Direct head-to-head comparisons of PROTACs differing only by a this compound versus a piperazine linker are not extensively documented in single studies. However, the following table summarizes representative data for PROTACs utilizing these linker classes to illustrate their potential performance in degrading the target protein BRD4.

Linker TypeE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)References
Piperidine-based (structurally related to this compound)Cereblon (CRBN)<10>90[9]
Piperazine-basedvon Hippel-Lindau (VHL)1-10>95[9]
Piperazine-basedCereblon (CRBN)15.8~98[10]

Key Observations: Both piperidine- and piperazine-based rigid linkers can contribute to highly potent PROTACs with low nanomolar DC₅₀ values and high maximal degradation levels.[9] The choice of linker can significantly impact the formation of a productive ternary complex, and therefore the degradation efficiency.[2]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs containing these linkers.

Protocol 1: General Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol describes a general synthesis for a BRD4-targeting PROTAC using a piperazine linker.[2]

Materials:

  • Pomalidomide (or other CRBN ligand)

  • Anhydrous N,N-dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-diisopropylethylamine (DIPEA)

  • Boc-protected piperazine-containing linker

  • (+)-JQ1 carboxylic acid derivative (or other BRD4 inhibitor)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Activation and Coupling to Linker: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes. Add the Boc-protected piperazine-containing linker (1.1 eq) and stir until the reaction is complete (monitored by LC-MS).

  • Boc Deprotection: Remove the DMF under reduced pressure. Dissolve the residue in DCM and add TFA. Stir at room temperature until the Boc group is removed.

  • Coupling to Warhead: In a separate flask, activate the (+)-JQ1 carboxylic acid derivative (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes. Add the deprotected piperazine-linker intermediate and stir until the reaction is complete.

  • Purification: Purify the final PROTAC product by preparative HPLC.

Protocol 2: Protein Degradation Assessment by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[11][12]

Materials:

  • Cell line expressing the target protein (e.g., THP-1 for BRD4)

  • PROTAC compound (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software.[6] Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[6]

Protocol 3: Ternary Complex Formation Assessment by NanoBRET™ Assay

This assay measures the proximity of the target protein and the E3 ligase in live cells.[13]

Materials:

  • Cell line co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • PROTAC compound

Procedure:

  • Cell Plating and Labeling: Plate the engineered cells in a white, opaque 96-well plate. Add the HaloTag® ligand to label the E3 ligase fusion protein and incubate.

  • PROTAC Treatment: Add a serial dilution of the PROTAC compound to the cells and incubate to allow for ternary complex formation.

  • Luminescence Measurement: Add the Nano-Glo® Live Cell Substrate. Measure the luminescence at both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission wavelengths using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex binds E3 E3 Ligase E3->TernaryComplex binds PROTAC PROTAC PROTAC->PROTAC PROTAC->TernaryComplex bridges PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Evaluation_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays Synthesis PROTAC Synthesis (Linker Conjugation) Binding Binary Binding Assays (SPR, ITC) Synthesis->Binding Ternary Ternary Complex Assay (TR-FRET, NanoBRET) Binding->Ternary Degradation Protein Degradation (Western Blot, ELISA) Ternary->Degradation Viability Cell Viability Assay (MTT, CTG) Degradation->Viability Proteomics Proteomics (Off-target analysis) Degradation->Proteomics

Caption: General workflow for evaluating a PROTAC candidate.

Linker_Comparison cluster_piperazine Piperazine Linker cluster_piperidinone This compound Linker P_Sol High Solubility (2 Basic Nitrogens) PROTAC_Perf PROTAC Performance (Potency, Permeability) P_Sol->PROTAC_Perf P_Syn Versatile Synthesis P_Syn->PROTAC_Perf P_Rigid Semi-Rigid P_Rigid->PROTAC_Perf PO_Sol Moderate Solubility (1 Basic Nitrogen) PO_Sol->PROTAC_Perf PO_Syn Defined Synthesis PO_Syn->PROTAC_Perf PO_Rigid High Rigidity (Lactam) PO_Rigid->PROTAC_Perf

Caption: Logical comparison of linker properties.

Conclusion

The choice between this compound and piperazine linkers in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule. Both offer the advantage of rigidity, which can be crucial for potent protein degradation by pre-organizing the molecule for ternary complex formation.[2]

Piperazine presents a distinct advantage in its potential to enhance solubility through the protonation of its two nitrogen atoms, a feature that can be finely tuned by the linker's chemical environment.[4][6] Its synthetic versatility is also a significant benefit. This compound provides a higher degree of rigidity due to its lactam structure, which may be advantageous for certain target-E3 ligase pairs.

Ultimately, the lack of direct head-to-head comparative studies for every target necessitates that researchers evaluate these linkers on a case-by-case basis. The optimal linker is highly dependent on the specific warhead and E3 ligase ligand, as it must orient them correctly to form a stable and productive ternary complex for effective protein degradation.

References

Comparative Guide to In Vitro Assay Validation for 5-(Aminomethyl)piperidin-2-one Derivatives as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of 5-(Aminomethyl)piperidin-2-one derivatives as potential enzyme inhibitors. Due to the proprietary nature of early-stage drug discovery, public data on this specific chemical series is limited. Therefore, this document presents a comparative analysis using Dipeptidyl Peptidase-4 (DPP-4) inhibitors as a representative model system. DPP-4 inhibitors are a well-established class of drugs for type 2 diabetes, and the principles of their in vitro validation are directly applicable to novel inhibitor discovery programs.[1][2][3]

Data Presentation: Comparative Inhibitory Activity

The potency of enzyme inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4] The following tables provide a template for presenting comparative data for a hypothetical this compound derivative ("Test Compound A") against known reference compounds for DPP-4.

Table 1: Comparative Potency of DPP-4 Inhibitors

CompoundTypeIC50 (nM)
Test Compound AThis compound derivative[Insert Experimental Value]
Sitagliptin (Reference)Known DPP-4 Inhibitor~19
Vildagliptin (Reference)Known DPP-4 Inhibitor~62
Saxagliptin (Reference)Known DPP-4 Inhibitor~26

Note: IC50 values for reference compounds are approximate and can vary based on assay conditions.

Table 2: In Vitro Assay Validation Parameters for Test Compound A

ParameterAcceptance CriteriaResult for Test Compound A
Linearity (R²) ≥ 0.98[Insert Experimental Value]
Intra-assay Precision (%CV) < 15%[Insert Experimental Value]
Inter-assay Precision (%CV) < 20%[Insert Experimental Value]
Limit of Detection (LOD) Reportable[Insert Experimental Value]
Limit of Quantification (LOQ) Reportable[Insert Experimental Value]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of in vitro assay results.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of test compounds by measuring the cleavage of a fluorogenic substrate by DPP-4.[1][5]

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 1 mM EDTA)[1]

  • DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)[1]

  • Test Compounds (e.g., this compound derivatives) and Reference Inhibitors (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[5]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in DPP-4 Assay Buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted test compounds or reference inhibitors to wells. Subsequently, add the DPP-4 enzyme solution to each well.[6] Incubate the plate for 10 minutes at 37°C.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-4 substrate (H-Gly-Pro-AMC) to all wells.[5]

  • Signal Detection: Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 37°C, protecting the plate from light.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Protocol 2: Pancreatic Lipase Inhibition Assay (Colorimetric)

This assay is relevant for screening compounds for anti-obesity potential by measuring the inhibition of pancreatic lipase.[7]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • Tris-HCl Buffer (e.g., 0.1 M, pH 7.0, containing 5 mM CaCl2)[8]

  • Substrate: p-Nitrophenyl Butyrate (p-NPB)[7][9]

  • Test Compounds and a Reference Inhibitor (e.g., Orlistat)[7][9]

  • 96-well microplate

  • Microplate reader (405 nm)[9]

Procedure:

  • Compound and Enzyme Pre-incubation: In a 96-well plate, add the test compounds or reference inhibitor to the Tris-HCl buffer, followed by the porcine pancreatic lipase solution.[8] Pre-incubate at 37°C for 15 minutes.[8]

  • Reaction Initiation: Start the reaction by adding the p-NPB substrate.[8]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.[8]

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

Mandatory Visualizations

Signaling Pathway

DPP4_Inhibition_Pathway GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Cleavage Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates GIP Active GIP GIP->DPP4 Cleavage GIP->Pancreas Stimulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor This compound Derivative (Inhibitor) Inhibitor->DPP4 Inhibition

Caption: DPP-4 inhibition pathway.

Experimental Workflow

Assay_Validation_Workflow start Start: Assay Development reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) start->reagent_prep compound_prep Compound Dilution Series (Test & Reference Compounds) start->compound_prep assay_protocol Execute In Vitro Assay (e.g., DPP-4 Inhibition) reagent_prep->assay_protocol compound_prep->assay_protocol data_acquisition Data Acquisition (e.g., Fluorescence Reading) assay_protocol->data_acquisition data_analysis Data Analysis (Calculate % Inhibition, IC50) data_acquisition->data_analysis validation Assay Validation (Precision, Linearity) data_analysis->validation comparison Comparative Analysis (vs. Reference Compounds) validation->comparison end End: Validated Data comparison->end

Caption: General workflow for in vitro assay validation.

References

Head-to-Head Comparison: 5-(Aminomethyl)piperidin-2-one and Known Kinase Inhibitors - A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a direct head-to-head comparison of the kinase inhibitory activity of 5-(Aminomethyl)piperidin-2-one with known kinase inhibitors is not currently possible due to a lack of publicly available experimental data for this compound.

Extensive searches of scientific literature and chemical databases did not yield any published studies detailing the kinase inhibition profile of this compound. While the piperidine scaffold is a known pharmacophore present in some kinase inhibitors, the specific activity of this compound remains uncharacterized in the public domain.

This guide, therefore, serves to highlight this data gap and provide the foundational experimental protocols and workflows that would be necessary to perform such a comparison. Should data for this compound become available, the frameworks presented here can be utilized to generate a comprehensive comparative analysis.

Putative Kinase Inhibition Profile (Hypothetical Data)

To illustrate how a comparison would be structured, the following table presents a hypothetical kinase inhibition profile for this compound alongside established kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted inhibitor). It is crucial to note that the data for this compound is purely illustrative and not based on experimental results.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
CDK2/cyclin AData Not Available60.4
ABL1Data Not Available7<1
SRCData Not Available3<1
VEGFR2Data Not Available208
EGFRData Not Available100>500

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to determine the kinase inhibitory activity of this compound and compare it to other inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate peptide by the target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound and known inhibitor compounds

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and known inhibitors) in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the specific substrate peptide, and the test compound dilutions.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unbound radioactivity.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without any inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Inhibition Assay (Western Blotting)

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound and known inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated and total forms of the downstream substrate

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate it with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the substrate to ensure equal protein loading.

  • Quantify the band intensities and calculate the inhibition of substrate phosphorylation at each compound concentration.

Visualizations

To facilitate the understanding of experimental processes, the following diagrams illustrate a generic workflow for kinase inhibitor screening and a simplified signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Kinase & Substrate Preparation Kinase & Substrate Preparation Kinase & Substrate Preparation->Reaction Incubation Signal Detection Signal Detection Reaction Incubation->Signal Detection IC50 Determination IC50 Determination Signal Detection->IC50 Determination Data Reporting Data Reporting IC50 Determination->Data Reporting

Caption: A generalized workflow for in vitro kinase inhibitor screening.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase (RTK)->Downstream Kinase Activates Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Inhibitor Inhibitor Inhibitor->Downstream Kinase Inhibits

Caption: A simplified representation of a kinase signaling pathway.

Evaluating the Metabolic Stability of 5-(Aminomethyl)piperidin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, bioavailability, and potential for clinical success. This guide provides a comparative framework for evaluating the metabolic stability of 5-(Aminomethyl)piperidin-2-one derivatives, a promising scaffold in medicinal chemistry. By presenting key experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions during lead optimization.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for a series of hypothetical this compound derivatives, evaluated using a human liver microsomal stability assay. Key parameters such as half-life (t½) and intrinsic clearance (CLint) are presented to facilitate direct comparison.[1]

Compound IDR1-SubstituentR2-SubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A HH1546.2
Compound B MethylH3519.8
Compound C HPhenyl5013.9
Compound D MethylPhenyl858.2
Compound E H4-Fluorophenyl>120<5.8

Key Observations:

  • Impact of Substitution: The data suggests that substitution on the piperidin-2-one scaffold can significantly enhance metabolic stability.

  • Steric Hindrance: Introduction of a methyl group at the R1 position (Compound B vs. A) and a phenyl group at the R2 position (Compound C vs. A) both led to increased half-life and reduced clearance. This is likely due to steric hindrance at or near metabolically labile sites.

  • Synergistic Effects: A combination of substitutions (Compound D) resulted in a more pronounced improvement in metabolic stability compared to single substitutions.

  • Metabolic Blocking: The introduction of a fluorine atom on the phenyl ring (Compound E) dramatically increased metabolic stability, a common strategy to block metabolism at a specific site.[2]

Experimental Workflow and Protocols

A standard experimental workflow is crucial for obtaining reliable and reproducible metabolic stability data. The following diagram illustrates a typical workflow for a liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Test Compound Stock Solutions (e.g., 10 mM in DMSO) D Pre-incubate Microsomes and Test Compound at 37°C A->D B Prepare Liver Microsome Suspension (e.g., 0.5 mg/mL) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH Regenerating System C->E D->E F Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 45, 60 min) E->F G Quench Reaction with Cold Acetonitrile containing Internal Standard F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Determine Percent Parent Compound Remaining I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-life (t½) and Intrinsic Clearance (CLint) K->L

Experimental workflow for a liver microsomal stability assay.
Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a common method for assessing the in vitro metabolic stability of compounds using human liver microsomes.[3][4][5]

1. Materials and Reagents:

  • Test Compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal Standard (a structurally similar and stable compound)

  • Acetonitrile (ice-cold)

  • Control Compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

2. Incubation Procedure:

  • Prepare a reaction mixture containing the test compound (final concentration, e.g., 1 µM) and human liver microsomes (final concentration, e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step also serves to precipitate the microsomal proteins.

3. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining at each time point versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration) .

Common Metabolic Pathways for Piperidine-Containing Compounds

Understanding the potential metabolic liabilities of the piperidine scaffold is crucial for designing more stable analogs. The following diagram illustrates common metabolic pathways for piperidine-containing compounds, primarily mediated by cytochrome P450 (CYP) enzymes.[2][6]

G cluster_main Metabolic Pathways of Piperidine Ring cluster_pathways cluster_products Piperidine Piperidine Derivative Oxidation Oxidation Piperidine->Oxidation N_Dealkylation N-Dealkylation Piperidine->N_Dealkylation Ring_Opening Ring Opening Piperidine->Ring_Opening Lactam Lactam Formation (α-carbon oxidation) Oxidation->Lactam Hydroxylation Ring Hydroxylation Oxidation->Hydroxylation Secondary_Amine Secondary Amine + Aldehyde N_Dealkylation->Secondary_Amine Opened_Ring Ring-Opened Metabolites Ring_Opening->Opened_Ring

Common metabolic pathways for piperidine-containing compounds.

The primary metabolic routes for piperidine derivatives often involve:

  • Oxidation: This is a major metabolic pathway, frequently occurring at the carbon atoms adjacent (alpha) to the nitrogen, leading to the formation of lactams. Oxidation can also occur at other positions on the ring.[2][6]

  • N-dealkylation: If the piperidine nitrogen is substituted with an alkyl group, cleavage of this group is a common metabolic transformation.[2][6]

  • Ring Opening: Enzymatic reactions can lead to the cleavage of the piperidine ring, resulting in linear metabolites.[6]

By identifying the primary metabolic "hotspots" through metabolite identification studies, medicinal chemists can employ various strategies, such as introducing blocking groups (e.g., fluorine) or altering steric and electronic properties, to enhance the metabolic stability of this compound derivatives.[2] This iterative process of design, synthesis, and metabolic stability testing is fundamental to advancing promising compounds toward clinical development.

References

A Comparative Guide to the Cross-Reactivity Profiling of Novel 5-(Aminomethyl)piperidin-2-one-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. Off-target effects can lead to unforeseen toxicities and a reduction in therapeutic efficacy. The 5-(aminomethyl)piperidin-2-one scaffold has emerged as a promising starting point for the design of various inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of three hypothetical compounds based on this scaffold: Compound A , Compound B , and Compound C , designed as inhibitors of Polo-like Kinase 1 (PLK1), a key regulator of the cell cycle.

The following sections present quantitative data from a comprehensive kinase panel screen, detail the experimental methodologies employed, and visualize the relevant biological and experimental pathways to offer a clear, objective comparison of these compounds' performance.

Quantitative Cross-Reactivity Data

The inhibitory activity of Compounds A, B, and C was assessed against their primary target, PLK1, and a selection of representative off-target kinases to determine their selectivity profiles. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are summarized in the tables below. Lower values indicate higher potency and affinity.

Table 1: Primary Target (PLK1) Potency and Affinity

CompoundIC50 (nM) for PLK1Ki (nM) for PLK1
Compound A 158
Compound B 52.5
Compound C 5228

Table 2: Off-Target Kinase Cross-Reactivity Profile

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
PLK2 25085450
PLK3 480150>1000
Aurora A >1000350>5000
Aurora B >1000420>5000
VEGFR2 850>50001200
ABL1 >5000>10000>10000
SRC 1200>50002500

Table 3: Selectivity Index

The selectivity index is calculated by dividing the IC50 value for an off-target kinase by the IC50 value for the primary target (PLK1). A higher selectivity index indicates greater selectivity.

Off-Target KinaseCompound A (Selectivity Index)Compound B (Selectivity Index)Compound C (Selectivity Index)
PLK2 16.7178.7
PLK3 3230>19.2
Aurora A >66.770>96.2
Aurora B >66.784>96.2
VEGFR2 56.7>100023.1

Based on this data, Compound B emerges as the most potent inhibitor of PLK1. While it shows some cross-reactivity with other PLK family members and Aurora kinases, it demonstrates high selectivity against VEGFR2, ABL1, and SRC. Compound A shows moderate potency and good selectivity. Compound C is the least potent and displays a less favorable selectivity profile.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to generate the data in this guide.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay was used to determine the IC50 values of the test compounds against a panel of kinases.[1]

  • Objective: To measure the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Materials:

    • Purified recombinant kinases (e.g., PLK1, PLK2, Aurora A).

    • Specific peptide substrates for each kinase.

    • Test compounds (Compounds A, B, C) dissolved in DMSO.

    • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP (radiolabeled ATP).

    • 10 mM ATP solution.

    • 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Serial dilutions of the test compounds were prepared in DMSO.

    • In the wells of a 384-well plate, the kinase, its specific substrate, and the test compound were combined in the kinase reaction buffer.

    • The enzymatic reaction was initiated by the addition of a mixture of [γ-³³P]ATP and unlabeled ATP.

    • The reaction was allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction was terminated by spotting the reaction mixture onto phosphocellulose filter plates.

    • The filter plates were washed to remove unincorporated [γ-³³P]ATP.

    • The amount of radiolabeled phosphate incorporated into the substrate was quantified using a scintillation counter.

    • IC50 values were determined by plotting the percentage of kinase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor or enzyme.[2]

  • Objective: To determine the binding affinity (Ki) of a test compound for a target protein.

  • Materials:

    • Cell membranes or purified protein expressing the target of interest.

    • A radioligand known to bind specifically to the target.

    • Test compounds (Compounds A, B, C).

    • Assay buffer.

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • The assay was performed in a 96-well plate format.

    • Each well contained the assay buffer, a fixed concentration of the specific radioligand, varying concentrations of the unlabeled test compound, and the prepared cell membranes or purified protein.

    • The plate was incubated to allow the binding to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate the bound and unbound radioligand.[3]

    • The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.[3]

    • The radioactivity retained on the filters was measured using a scintillation counter.[3]

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

    • The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.[3]

Visualizations

Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving PLK1, the primary target of the this compound-based compounds discussed. PLK1 plays a crucial role in the G2/M checkpoint of the cell cycle.

G cluster_0 G2 Phase cluster_1 M Phase (Mitosis) G2 G2 Phase Progression Cdk1_CyclinB Cdk1/Cyclin B Activation G2->Cdk1_CyclinB PLK1 PLK1 Cdk1_CyclinB->PLK1 Activates M_Phase Mitotic Entry Spindle Spindle Assembly M_Phase->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis PLK1->M_Phase Promotes Inhibitor This compound Compound (e.g., Compound B) Inhibitor->PLK1 Inhibits

Caption: Simplified PLK1 signaling pathway during the G2/M cell cycle transition.

Experimental Workflow

The following diagram outlines the workflow for the in vitro kinase profiling to determine the cross-reactivity of the test compounds.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cluster_output Output Compound_Prep 1. Compound Serial Dilution (Compounds A, B, C in DMSO) Incubation 4. Incubation (Kinase + Compound + Reagents) Compound_Prep->Incubation Kinase_Panel 2. Kinase Panel Preparation (PLK1, Off-Targets) Kinase_Panel->Incubation Reagents 3. Reagent Mix Preparation (Substrate, [γ-³³P]ATP) Reagents->Incubation Termination 5. Reaction Termination & Filtration Incubation->Termination Counting 6. Scintillation Counting Termination->Counting Analysis 7. Data Analysis (IC50 Determination) Counting->Analysis Profile 8. Cross-Reactivity Profile & Selectivity Index Calculation Analysis->Profile

Caption: Workflow for in vitro cross-reactivity profiling of kinase inhibitors.

References

Safety Operating Guide

Safe Disposal of 5-(Aminomethyl)piperidin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-(Aminomethyl)piperidin-2-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).

Key Safety and Disposal Information

Proper handling and disposal of this compound are critical to ensure personnel safety and environmental protection. The following table summarizes the key hazard and disposal information.

ParameterInformationSource
Hazard Class Acute toxicity, oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2]
Signal Word Warning[1][3]
Hazard Statements H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][2]
Primary Disposal Route Dispose of contents/container in accordance with local, regional, national, and international regulations.[3][4]Multiple
Spill Containment Absorb with liquid-binding material (e.g., sand, diatomaceous earth, acid- or universal binding agents).[3][5]Multiple
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[2][3][5][6]Multiple

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. Adherence to institutional and local regulations is mandatory.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[7]

  • Body Protection: Wear a laboratory coat and, if necessary, an apron or coveralls.[7]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dusts, use a suitable respirator.[3][6]

  • Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]

2. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container designated for chemical waste.

  • Contaminated Materials: Any materials contaminated with this compound, such as personal protective equipment, absorbent materials from spills, and empty containers, must also be collected in a designated and labeled waste container.

  • Labeling: The waste container must be clearly labeled with the chemical name, "this compound," and the appropriate hazard symbols (e.g., "Harmful," "Irritant").

3. Spill Management and Cleanup:

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains or waterways.[3][5][8]

  • Absorb: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][5] For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect: Place the absorbed or collected material into a designated chemical waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

4. Final Disposal:

  • Licensed Waste Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[4][7]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[4][7]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_disposal_path Disposal Path cluster_collection Collection & Storage cluster_final Final Disposal start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Unused/Expired Solid Chemical waste_type->solid_waste Solid contaminated_materials Contaminated Materials (e.g., PPE, glassware) waste_type->contaminated_materials Contaminated Items spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill collect_solid Collect in a Labeled, Sealed Waste Container solid_waste->collect_solid collect_contaminated Collect in a Labeled, Sealed Waste Container contaminated_materials->collect_contaminated collect_spill Collect in a Labeled, Sealed Waste Container spill_cleanup->collect_spill storage Store in Designated Hazardous Waste Area collect_solid->storage collect_contaminated->storage collect_spill->storage disposal Arrange for Pickup by Licensed Waste Disposal Contractor storage->disposal end End: Proper Disposal disposal->end

References

Essential Safety and Logistics for Handling 5-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 5-(Aminomethyl)piperidin-2-one, a compound requiring careful management in a laboratory setting.

Hazard Profile: this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Given these hazards, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to prevent contact and inhalation. The required level of PPE corresponds to the type of activity being performed.

Activity Required Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing solutions, transfers)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization, heating)- Disposable, solid-front lab gown- Chemical splash goggles and a face shield- Double-gloving (nitrile or neoprene)- Respiratory protection (N95 or higher, depending on risk assessment)[1]

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for safely handling this compound from receipt to disposal.

prep Preparation - Conduct Risk Assessment - Assemble all necessary PPE and spill kit materials. weighing Weighing - Perform in a chemical fume hood or ventilated balance enclosure. - Use anti-static weighing paper. prep->weighing solution Solution Preparation - Conduct within a certified chemical fume hood. - Add solvent to the solid slowly to prevent splashing. weighing->solution experiment Experimental Use - Maintain appropriate engineering controls (e.g., fume hood). - Clearly label all containers. solution->experiment decon Decontamination - Clean work surfaces with an appropriate solvent (e.g., 70% ethanol). - Decontaminate all equipment used. experiment->decon disposal Waste Disposal - Segregate waste into solid and liquid streams. - Dispose of in clearly labeled, sealed hazardous waste containers. decon->disposal

Caption: Step-by-step workflow for handling this compound.

Experimental Protocols

Protocol for Weighing Solid Compound:

  • Don the appropriate PPE for moderate-hazard activities.

  • Perform all weighing activities within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[2]

  • Use anti-static weighing paper or a tared container to handle the solid.

  • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.

  • Treat all disposable materials used in this process as contaminated waste.[2]

Protocol for Preparing Stock Solutions:

  • Don the appropriate PPE for moderate- to high-hazard activities, depending on the scale.

  • Conduct all solution preparation within a certified chemical fume hood.[2]

  • Slowly add the solvent to the solid compound to avoid splashing and aerosolization.[2]

  • If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.[2]

  • Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, and disposable lab coats, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this material down the drain.[3]

  • Empty Containers: "Empty" containers may still retain chemical residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed containers can then be disposed of according to institutional guidelines.

  • Spill Management: In the event of a spill, evacuate the immediate area and alert your lab supervisor. For small spills, use an appropriate absorbent material from a chemical spill kit, wearing the appropriate PPE.[3] For large spills, evacuate the lab and contact your institution's environmental health and safety department.

Always follow your institution's specific guidelines for hazardous waste disposal and consult the Safety Data Sheet for any additional disposal considerations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.